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2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide Documentation Hub

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  • Product: 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide
  • CAS: 1016885-73-6

Core Science & Biosynthesis

Foundational

Targeting the Indole Scaffold in Oncology: From Rational Design to Mechanistic Validation

Executive Summary The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of FDA-approved anticancer agents, including Vincristine, Sunitinib, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of FDA-approved anticancer agents, including Vincristine, Sunitinib, and Osimertinib. Its electron-rich


-system and hydrogen-bonding capabilities allow it to interact with diverse biological targets, ranging from cytoskeletal proteins (tubulin) to receptor tyrosine kinases (RTKs).

This technical guide provides a rigorous framework for the discovery of novel indole-based therapeutics. Moving beyond generic overviews, we detail the specific Structure-Activity Relationship (SAR) logic, validated synthetic protocols for bis(indolyl)methanes, and self-validating bioassays for tubulin polymerization.

The Indole Pharmacophore: Electronic & Structural Logic

The indole ring (1H-benzo[b]pyrrole) consists of a benzene ring fused to a pyrrole ring. Its biological utility stems from its specific electronic distribution:

  • N1 Position (H-bond Donor): The pyrrolic nitrogen possesses a lone pair that participates in aromaticity, making it a poor base but an excellent hydrogen bond donor (critical for ATP-binding pocket interactions in kinases).

  • C3 Position (Nucleophilic Center): The C3 position is the most electron-rich site, highly susceptible to electrophilic substitution. This is the primary handle for carbon-carbon bond formation (e.g., in bis(indolyl)methanes).

  • C2 Position: Modification here (e.g., oxidation to oxindole) alters the planarity and H-bonding pattern, a strategy used in Sunitinib to target VEGFR.

Visualization: Indole SAR Logic

IndoleSAR Indole INDOLE SCAFFOLD (1H-benzo[b]pyrrole) N1 N1 Position H-Bond Donor (Kinase Hinge Binding) Indole->N1 C3 C3 Position Nucleophilic Attack (Bis-indole formation) Indole->C3 C2 C2 Position Oxidation -> Oxindole (VEGFR Inhibitors) Indole->C2 Benzene Benzene Ring Lipophilic Interactions (Hydrophobic Pockets) Indole->Benzene

Figure 1: Pharmacophoric mapping of the indole scaffold highlighting reactive sites for rational drug design.

Mechanistic Targets & Signaling Pathways[1]

Novel indole compounds typically act via two distinct mechanisms: Microtubule Destabilization or Kinase Inhibition .

Tubulin Polymerization Inhibition

Indoles such as Vinca alkaloids bind to the Vinca domain at the interface of


- and 

-tubulin heterodimers. This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at metaphase and subsequent apoptosis.
  • Key Distinction: Unlike taxanes (which stabilize microtubules), most indole derivatives act as destabilizers.

Tyrosine Kinase Inhibition (RTKs)

In drugs like Sunitinib (an indolin-2-one derivative) and Osimertinib, the indole moiety mimics the adenine ring of ATP. It occupies the ATP-binding pocket of kinases (e.g., EGFR, VEGFR), forming hydrogen bonds with the "hinge region" residues.[1]

  • Osimertinib Specificity: Targets the T790M mutation in EGFR.[1][2][3][4] The indole core positions the molecule, while an acrylamide group forms a covalent bond with Cys797.

Visualization: EGFR/PI3K Signaling Inhibition

SignalingPathway EGFR EGFR (Mutant) Target: Osimertinib PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT (PKB) PI3K->AKT Activation mTOR mTOR AKT->mTOR Signaling Nucleus Nucleus (Gene Transcription) mTOR->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Indole Indole Inhibitor (ATP Competition) Indole->EGFR Blocks Indole->PI3K Blocks Indole->Apoptosis Induces

Figure 2: Signal transduction cascade showing points of intervention for indole-based kinase inhibitors.

Technical Workflow: Synthesis & Validation

This section details a "Green Chemistry" approach to synthesizing Bis(indolyl)methanes (BIMs), a potent class of anticancer indoles, followed by a specific bioassay to validate their mechanism.

Protocol: Green Synthesis of Bis(indolyl)methanes

Rationale: Acid-catalyzed electrophilic substitution of indole with aldehydes is the standard route. Using salicylic acid allows for a metal-free, solvent-free (or aqueous) reaction that is environmentally benign and high-yielding.

Reagents:

  • Indole (2.0 mmol)[5][6][7]

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Salicylic Acid (Catalyst, 15 mol%)[7]

  • Solvent: Water (5 mL) or Solvent-free (grinding)

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, mix Indole (2 eq) and the chosen Aldehyde (1 eq).

  • Catalysis: Add Salicylic Acid (0.15 eq). If using water, add 5 mL and stir vigorously at room temperature. If solvent-free, grind the mixture in a mortar and pestle.

  • Monitoring (Self-Validation): Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).

    • Endpoint: Disappearance of the aldehyde spot and appearance of a new, lower Rf spot (the BIM).

  • Workup:

    • Add crushed ice/cold water to the reaction mixture.

    • The solid product will precipitate. Filter the solid.[6]

    • Wash with cold water (removes the water-soluble salicylic acid catalyst).

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization: Confirm structure via

    
    H NMR (look for the characteristic methine proton singlet/triplet around 
    
    
    
    5.8-6.5 ppm).
Protocol: Fluorescence-Based Tubulin Polymerization Assay

Rationale: To confirm if the synthesized indole acts via tubulin inhibition. This assay is superior to turbidity measurements as it is more sensitive and requires less protein.

Principle: The fluorophore DAPI (4',6-diamidino-2-phenylindole) acts as a reporter.[8] It has low fluorescence in solution but exhibits a strong quantum yield enhancement when bound to the polymer lattice of microtubules.[8]

Reagents:

  • Purified Tubulin (>99% pure, porcine brain source).[9]

  • GTP (Guantanosine triphosphate) - essential for polymerization.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA.[9]
    
  • DAPI (10

    
    M final concentration).
    

Workflow:

  • Preparation: Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

  • Plating: In a black 96-well half-area plate, add:

    • Buffer + GTP + DAPI.[9]

    • Test Compound (Indole derivative) at 10

      
      M (dissolved in DMSO).
      
    • Control 1 (Negative): DMSO only (Vehicle).

    • Control 2 (Positive Inhibitor): Vinblastine (3

      
      M) - should show flat line.
      
    • Control 3 (Positive Stabilizer): Paclitaxel (3

      
      M) - should show rapid polymerization.
      
  • Initiation: Add Tubulin (final conc. 2 mg/mL) to start the reaction.

  • Measurement: Immediately place in a pre-warmed (37°C) fluorometer.

    • Excitation: 360 nm

    • Emission: 450 nm

    • Kinetics: Read every 1 minute for 60 minutes.

  • Data Analysis: Plot Fluorescence Units (RFU) vs. Time.

    • Interpretation: A reduction in the

      
       (slope) and final plateau height compared to the DMSO control indicates Inhibition of Polymerization .
      
Visualization: Screening Workflow

Workflow Start Start: Rational Design (Indole Core) Synth Synthesis (Salicylic Acid Catalysis) Start->Synth TLC TLC Validation (Aldehyde Consumption) Synth->TLC TLC->Synth Fail (Optimize) Purify Purification (Recrystallization) TLC->Purify Pass Screen Phenotypic Screen (MTT Assay / IC50) Purify->Screen Mech Mechanistic Validation (Tubulin Fluorescence Assay) Screen->Mech IC50 < 10 uM Lead Lead Candidate Mech->Lead Confirmed Target

Figure 3: Integrated workflow from chemical synthesis to biological target validation.

Quantitative Data Comparison: FDA-Approved Indoles

The following table contrasts the structural modifications and targets of key indole-based drugs, serving as benchmarks for new discovery.

Drug NameIndole ModificationPrimary TargetMechanism TypeIndication
Sunitinib Indolin-2-one (Oxindole)VEGFR, PDGFR, KITATP-Competitive InhibitorRenal Cell Carcinoma, GIST
Osimertinib Indole + PyrimidineEGFR (T790M)Covalent (Irreversible)NSCLC (EGFR+)
Vinblastine Bis-indole (complex)TubulinPolymerization InhibitorHodgkin's Lymphoma, Bladder Cancer
Alectinib Carbazole (Fused Indole)ALKATP-Competitive InhibitorNSCLC (ALK+)

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI Molecules. [Link]

  • Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Thai Science. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton Inc. [Link]

  • Structural modifications on indole and pyrimidine rings of osimertinib. Bioorganic & Medicinal Chemistry. [Link]

  • Sunitinib: Mechanisms, Interactions and Side Effects. Nova Science Publishers. [Link]

Sources

Exploratory

The Role of Indoline-Sulfonamides in Microtubule Disruption: A Technical Guide

This guide provides an in-depth technical exploration of indoline-sulfonamides as potent microtubule-disrupting agents. Tailored for researchers, scientists, and drug development professionals, this document elucidates t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of indoline-sulfonamides as potent microtubule-disrupting agents. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms, structure-activity relationships, and key experimental methodologies for evaluating these compounds. We will delve into the causality behind experimental choices, ensuring a robust and validated understanding of this promising class of anticancer agents.

Introduction: The Microtubule as a Chemotherapeutic Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. Their roles are multifaceted, ranging from maintaining cell structure and facilitating intracellular transport to forming the mitotic spindle essential for chromosome segregation during cell division.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[1] This inherent dynamism makes tubulin a prime target for anticancer therapeutics, as disrupting microtubule function can lead to mitotic arrest and subsequent apoptosis, preferentially affecting rapidly proliferating cancer cells.[1][2]

Tubulin inhibitors are broadly classified into two major groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1] Indoline-sulfonamides have emerged as a significant class of microtubule-destabilizing agents that exert their effects by interacting with the colchicine-binding site on β-tubulin.[2][3][4]

Mechanism of Action: Indoline-Sulfonamides at the Colchicine Site

Indoline-sulfonamides disrupt microtubule dynamics by binding to the colchicine site on β-tubulin.[3][5] This binding event is competitive with colchicine, a well-known mitotic poison.[3] Unlike vinca alkaloids, which bind to a different site, the interaction of indoline-sulfonamides at the colchicine site inhibits the polymerization of tubulin dimers into microtubules.[2][3] This leads to a net depolymerization of the microtubule network.[2]

The cellular consequences of this action are profound. The disruption of the mitotic spindle prevents proper chromosome alignment and segregation, leading to an arrest of the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by Bcl-2 phosphorylation, cytochrome c release, and the activation of caspases, culminating in programmed cell death.[7][6]

Several key indoline-sulfonamide compounds, such as E7010 and J30, have been extensively studied. E7010 was shown to inhibit tubulin polymerization in a dose-dependent manner, correlating with its cell growth-inhibitory activity.[3] Similarly, J30 potently inhibits the assembly of purified tubulin by strongly binding to the colchicine-binding site.

Indoline_Sulfonamide Indoline-Sulfonamide Tubulin β-Tubulin (Colchicine Site) Indoline_Sulfonamide->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Polymerization->Microtubules Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption of Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Triggers

Caption: Signaling pathway of indoline-sulfonamide induced apoptosis.

Structure-Activity Relationship (SAR) Insights

The antiproliferative and tubulin-inhibiting activities of indoline-sulfonamides are significantly influenced by their chemical structure. Modifications to the indoline core, the sulfonamide linker, and the pendant aryl groups can dramatically alter potency and selectivity.

  • Indole/Indoline Core: The indole nucleus is a privileged scaffold in many antimitotic agents.[8][9] The saturation of the 2,3-double bond to form an indoline core is a common feature in this class of compounds.[2]

  • Sulfonamide Linker: The sulfonamide group plays a crucial role in orienting the aryl groups within the colchicine binding pocket. The nature of the substituent on the sulfonamide nitrogen can impact activity, with some studies showing that methylated sulfonamides are more potent than those with larger, polar substitutions.[5]

  • Aryl Group Substitutions: The nature and position of substituents on the aryl rings are critical for high-affinity binding. For instance, a 4-methoxybenzenesulfonyl group is a common feature in potent inhibitors like E7010 and J30.[2][3] Modifications at the 3-position of the indole ring with groups like amides or nitriles have been shown to improve drug-like properties.[5]

Experimental Evaluation of Indoline-Sulfonamides

A multi-faceted experimental approach is necessary to fully characterize the activity of indoline-sulfonamides. This typically involves in vitro biochemical assays, cell-based assays, and cellular imaging techniques.

In Vitro Tubulin Polymerization Assay

This is a fundamental assay to directly assess the effect of a compound on microtubule formation.[1] The principle lies in monitoring the increase in turbidity (light scattering) or fluorescence as purified tubulin polymerizes into microtubules in the presence of GTP.[1]

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Prepare a stock solution of purified tubulin (e.g., >99% pure bovine tubulin) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).[10]

    • Prepare a fresh solution of GTP in the same buffer (final concentration 1 mM).[10]

    • Prepare serial dilutions of the indoline-sulfonamide test compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole or combretastatin A-4 as a polymerization inhibitor) in the buffer.[10][11]

  • Reaction Setup:

    • On ice, combine the tubulin solution with the GTP solution.

    • In a pre-warmed 96-well plate (37°C), add the test compound dilutions.[10]

    • Initiate the polymerization by adding the tubulin/GTP mixture to each well. The final tubulin concentration is typically in the range of 2-4 mg/mL.[1][10]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer capable of kinetic readings at 340-350 nm and maintaining a constant temperature of 37°C.[1][10]

    • Measure the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).[10][12]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.[1]

    • Determine key parameters from the curves: the lag time (nucleation phase), the maximum polymerization rate (Vmax, from the steepest slope of the curve), and the maximum polymer mass (Amax, the plateau of the curve).[1]

    • Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Tubulin, GTP, and Test Compounds Mix Combine Tubulin and GTP on Ice Reagents->Mix Incubate Incubate at 37°C in 96-well plate with Test Compounds Mix->Incubate Measure Kinetic Absorbance Reading (340 nm, 37°C) Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Determine Vmax, Amax, and IC50 Plot->Calculate

Caption: Workflow for a tubulin polymerization assay.

Cellular Assays for Antiproliferative Activity

To determine the cytotoxic effects of indoline-sulfonamides on cancer cells, various cell viability and proliferation assays are employed.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product, the amount of which is proportional to the number of viable cells.[13]

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the indoline-sulfonamide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for a period (typically 2-4 hours) at 37°C.

  • Data Acquisition:

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (usually around 450-500 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

CompoundCell LineTubulin Polymerization IC50 (µM)Antiproliferative IC50 (µM)Reference
E7010 -Correlates with cell growth inhibition0.0006 - 0.008 (in various cell lines)[3]
J30 -0.48Nanomolar range in various cell lines[2]
Compound 18 -1.820.24 - 0.59 (in four human cancer cell lines)[8][14]
Compound 13 -Inhibits polymerization0.0497 (KB), 0.149 (HT29), 0.092 (MKN45)[15]
Compound 45 -3.7Sub-micromolar in breast, cervix, and ovarian tumor cells[16]

Table 1: Representative quantitative data for selected indoline-sulfonamides.

Immunofluorescence Microscopy for Microtubule Visualization

Immunofluorescence microscopy allows for the direct visualization of the effects of indoline-sulfonamides on the microtubule network within cells.[17]

Experimental Protocol: Immunofluorescence Staining of Microtubules

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a petri dish.

    • Treat the cells with the indoline-sulfonamide at a concentration around its IC50 value for a suitable time to observe microtubule disruption (e.g., 18-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, to preserve the cellular structures.[17] Some protocols recommend a pre-fixation permeabilization step with a mild detergent like Triton X-100 to improve antibody access.[18]

    • Permeabilize the cell membranes with a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) to allow antibodies to enter the cell.

  • Immunostaining:

    • Block non-specific antibody binding using a blocking solution (e.g., PBS with bovine serum albumin and/or normal goat serum).

    • Incubate the cells with a primary antibody specific for α-tubulin.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a fluorophore that recognizes the primary antibody.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

Expected Observations: In untreated control cells, a well-organized and extensive microtubule network should be visible. In cells treated with an effective indoline-sulfonamide, a diffuse tubulin staining pattern and a significant reduction or complete absence of microtubule filaments will be observed, indicative of microtubule depolymerization.[7][16]

Overcoming Drug Resistance

A significant advantage of some indoline-sulfonamides is their ability to circumvent multidrug resistance (MDR).[2] MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell. Several indoline-sulfonamides have been shown to be poor substrates for P-gp, retaining their potency in MDR-positive cancer cell lines.[2][5] For example, the compound J30 demonstrated similar potency regardless of the cells' MDR or MRP (multidrug resistance-associated protein) status.[2] This makes them promising candidates for treating tumors that have developed resistance to other anticancer drugs.

Conclusion and Future Directions

Indoline-sulfonamides represent a robust and versatile class of microtubule-disrupting agents with significant potential in oncology. Their mechanism of action, centered on the inhibition of tubulin polymerization via binding to the colchicine site, is well-established. The ability to systematically modify their structure provides a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties. Furthermore, their capacity to overcome multidrug resistance addresses a critical challenge in cancer chemotherapy.

Future research in this area will likely focus on the development of next-generation indoline-sulfonamides with improved therapeutic indices. This includes enhancing their oral bioavailability, reducing off-target toxicities, and exploring their efficacy in combination therapies with other anticancer agents. The detailed experimental methodologies outlined in this guide provide a solid foundation for the continued investigation and development of this promising class of compounds.

References

  • Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin. Cancer Research - AACR Journals. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. Available at: [Link]

  • Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation. PubMed. Available at: [Link]

  • Combretastatin A-4. Wikipedia. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE. Available at: [Link]

  • New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure–activity relationships, and molecular modelling. Taylor & Francis Online. Available at: [Link]

  • A Novel Oral Indoline-Sulfonamide Agent, N- [1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. DOI.org. Available at: [Link]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. Available at: [Link]

  • Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos. PMC. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PMC. Available at: [Link]

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. Available at: [Link]

  • Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation. Semantic Scholar. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Semantic Scholar. Available at: [Link]

  • Bioassays for anticancer activities. Semantic Scholar. Available at: [Link]

  • 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. PubMed. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). Available at: [Link]

  • Structural Basis of cis- and trans-Combretastatin Binding to Tubulin. IRIS - Unibo. Available at: [Link]

  • Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. PubMed. Available at: [Link]

  • A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone. PubMed. Available at: [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. Available at: [Link]

  • An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. RSC Publishing. Available at: [Link]

  • Cell Viability Assays. Creative Bioarray. Available at: [Link]

  • Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available at: [Link]

  • Design, synthesis and antiproliferative activity of the new conjugates of E7010 and resveratrol as tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. MDPI. Available at: [Link]

  • Chemical structure of tubulin inhibitor sulphonamides and summary of... ResearchGate. Available at: [Link]

  • Concise syntheses of 7-anilino-indoline-N-benzenesulfonamides as antimitotic and vascular disrupting agents. PubMed. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • E7010. DuraMax. Available at: [Link]

  • Special Issue “Anticancer Drug Discovery Based on Natural Products”. MDPI. Available at: [Link]

  • A Quantitative Method for Microtubule Analysis in Fluorescence Images. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide: A Detailed Protocol for Drug Discovery Intermediates

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide, a key intermediate in the development of advanced pharmaceutical agents. The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide, a key intermediate in the development of advanced pharmaceutical agents. The synthesis commences with the N-alkylation of indoline with 2-chloroacetonitrile to yield the precursor, 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile. This intermediate is subsequently converted to the target ethanimidamide via the classical Pinner reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and practical considerations for the successful execution of this synthesis.

Introduction

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. The target molecule, 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide, is a crucial precursor in the synthesis of innovative therapeutics, including potent antagonists of the MDM2-p53 interaction, a key pathway in cancer therapy. The ethanimidamide moiety, in particular, serves as a versatile functional group for further molecular elaboration.

This document outlines a reliable and reproducible two-step synthetic route to 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide. The protocol is designed to be accessible to chemists with a foundational understanding of organic synthesis, providing clear, step-by-step instructions and explanations for each stage of the process.

Overall Synthetic Scheme

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide is accomplished in two sequential steps:

  • Step 1: N-Alkylation of Indoline. Indoline is reacted with 2-chloroacetonitrile in the presence of a suitable base to form 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile.

  • Step 2: Pinner Reaction. The resulting nitrile is then converted to the target ethanimidamide hydrochloride via the Pinner reaction, followed by neutralization to yield the free base.

Experimental Protocols

Part 1: Synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)acetonitrile

Rationale: This step involves a standard nucleophilic substitution reaction where the secondary amine of the indoline ring acts as a nucleophile, displacing the chloride from 2-chloroacetonitrile. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this SN2 reaction, and a mild base such as potassium carbonate is employed to neutralize the HCl generated in situ, driving the reaction to completion.

Materials:

  • Indoline

  • 2-Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of indoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add 2-chloroacetonitrile (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile as a pure compound.

Part 2: Synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide

Rationale: This transformation is achieved through the Pinner reaction, a classic method for converting nitriles into imidates and subsequently into amidines.[1][2] The reaction proceeds in two stages. First, the nitrile is treated with an alcohol (ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride, known as a Pinner salt.[1][2] This intermediate is then subjected to ammonolysis, where the imidate is converted to the more stable amidine. The use of anhydrous conditions in the first stage is crucial to prevent the hydrolysis of the nitrile to the corresponding carboxylic acid or amide.[1]

Materials:

  • 2-(2,3-Dihydro-1H-indol-1-yl)acetonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol (saturated)

Procedure:

Stage 1: Formation of the Pinner Salt (Ethyl 2-(2,3-dihydro-1H-indol-1-yl)ethanimidate hydrochloride)

  • Dissolve 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10 °C.

  • After saturation with HCl, seal the flask and allow it to stand at 0-5 °C for 12-24 hours, during which time the Pinner salt may precipitate.

  • Remove the solvent under reduced pressure at a low temperature (<30 °C) to obtain the crude ethyl 2-(2,3-dihydro-1H-indol-1-yl)ethanimidate hydrochloride. This intermediate is often used in the next step without further purification.

Stage 2: Ammonolysis to 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide

  • Dissolve the crude Pinner salt in cold, saturated ethanolic ammonia.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue contains the desired product and ammonium chloride. The product can be isolated and purified by recrystallization or column chromatography. For many applications, the hydrochloride salt of the amidine is the desired product.

Quantitative Data Summary

StepReactantMolar Equiv.Reagent/SolventConditionsProductExpected Yield
1Indoline1.02-Chloroacetonitrile (1.1 eq), K₂CO₃ (1.5 eq), DMF60-70 °C, 4-6 h2-(2,3-Dihydro-1H-indol-1-yl)acetonitrile80-90%
2a2-(2,3-Dihydro-1H-indol-1-yl)acetonitrile1.0Anhydrous Ethanol, Dry HCl gas0 °C, 1-2 h then 0-5 °C, 12-24 hEthyl 2-(2,3-dihydro-1H-indol-1-yl)ethanimidate hydrochloride~Quantitative
2bEthyl 2-(2,3-dihydro-1H-indol-1-yl)ethanimidate hydrochloride1.0Saturated Ethanolic AmmoniaRoom Temp, 2-4 h2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide70-85%

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Pinner Reaction Indoline Indoline Alkylation N-Alkylation (K₂CO₃, DMF, 60-70°C) Indoline->Alkylation Chloroacetonitrile 2-Chloroacetonitrile Chloroacetonitrile->Alkylation Nitrile 2-(2,3-Dihydro-1H-indol-1-yl)acetonitrile Alkylation->Nitrile PinnerSaltFormation Pinner Salt Formation (EtOH, Dry HCl, 0°C) Nitrile->PinnerSaltFormation PinnerSalt Ethyl Ethanimidate Hydrochloride PinnerSaltFormation->PinnerSalt Ammonolysis Ammonolysis (Ethanolic NH₃, RT) PinnerSalt->Ammonolysis Amidine 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide Ammonolysis->Amidine

Caption: Overall workflow for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide.

Pinner Reaction Mechanism

PinnerMechanism Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile H⁺Cl⁻ Intermediate1 Imidate Intermediate ProtonatedNitrile->Intermediate1 + R'-OH Alcohol R'-OH Alcohol->Intermediate1 PinnerSalt Pinner Salt [R-C(OR')=N⁺H₂]Cl⁻ Intermediate1->PinnerSalt H⁺Cl⁻ TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt->TetrahedralIntermediate + NH₃ Ammonia NH₃ Ammonia->TetrahedralIntermediate Amidine Amidine R-C(=NH)NH₂ TetrahedralIntermediate->Amidine - R'-OH

Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877 , 10 (2), 1889-1897. [Link]

  • Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chemical Reviews1961 , 61 (2), 179-211. [Link]

Sources

Application

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide in vitro assay

An Application Guide for the In Vitro Characterization of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide as a Potential Monoamine Oxidase Inhibitor Abstract This document provides a comprehensive guide for the in vitro eval...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Characterization of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide as a Potential Monoamine Oxidase Inhibitor

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide, a novel compound with structural motifs suggestive of interaction with monoamine oxidases (MAOs). Monoamine oxidases, existing as two isoforms (MAO-A and MAO-B), are critical enzymes in the metabolism of neurotransmitters and are significant targets for therapeutic intervention in neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2][3][4][5] This guide details a structured, multi-step approach, beginning with direct enzyme inhibition assays to determine potency (IC₅₀) and selectivity, followed by kinetic studies to elucidate the mechanism of inhibition. Finally, it outlines a cell-based assay protocol to assess the compound's activity within a more physiologically relevant context. These protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness for researchers in drug discovery and development.

Introduction: Scientific Rationale and Investigative Strategy

The compound 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide possesses an indoline scaffold and a basic ethanimidamide functional group. This combination suggests a potential interaction with the active site of monoamine oxidases, which are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of biogenic amines.[6] The development of selective inhibitors for MAO-A is a key strategy for treating depression, while selective MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[3][4]

Therefore, a robust in vitro characterization is the essential first step to validate this hypothesis and determine the compound's therapeutic potential. Our investigative workflow is designed to build a comprehensive pharmacological profile, moving from broad screening to detailed mechanistic analysis.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation Primary_Screen IC₅₀ Determination & Selectivity (MAO-A vs. MAO-B) MoA_Study Mechanism of Inhibition Analysis (Enzyme Kinetics) Primary_Screen->MoA_Study If IC₅₀ < 10 µM Cell_Assay Cell-Based Potency Assay (SH-SY5Y Neuroblastoma Cells) MoA_Study->Cell_Assay Characterize cellular efficacy Report Final Report Cell_Assay->Report Compile comprehensive profile Start Test Compound: 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide Start->Primary_Screen

Caption: Overall experimental workflow for compound characterization.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

The foundational analysis involves quantifying the direct interaction between the test compound and purified, recombinant human MAO-A and MAO-B enzymes. We will employ a robust, high-throughput compatible fluorometric assay.

Principle of the Fluorometric MAO Assay

The enzymatic activity of MAO results in the production of an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[7][6] This assay quantifies MAO activity by measuring the H₂O₂ byproduct. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (such as Amplex™ Red or a similar reagent) to produce a highly fluorescent product (resorufin).[8] The rate of increase in fluorescence is directly proportional to the MAO activity. An inhibitor will reduce this rate.

G cluster_reaction MAO Catalysis cluster_detection Fluorometric Detection MAO_Enzyme MAO-A or MAO-B Products Aldehyde + NH₃ + H₂O₂ Substrate p-Tyramine (Substrate) Oxygen O₂ + H₂O H2O2 H₂O₂ Products->H2O2 HRP HRP H2O2->HRP Probe Non-Fluorescent Probe (e.g., Amplex Red) Probe->HRP Fluorescence Fluorescent Product (Ex/Em ≈ 535/587 nm) HRP->Fluorescence

Caption: Principle of the coupled fluorometric MAO activity assay.

Protocol 1: IC₅₀ Determination and Selectivity Screening

This protocol determines the concentration of the test compound required to inhibit 50% of the MAO-A and MAO-B enzyme activity.

Materials and Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or similar).

  • Substrate: p-Tyramine (a non-selective substrate for both isoforms).[9]

  • Detection Reagents: A commercial kit such as the MAO-Glo™ Assay (Promega) or individual components: Horseradish Peroxidase (HRP), and a fluorescent probe like Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine).[7]

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound: 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide, prepared as a 10 mM stock in DMSO.

  • Control Inhibitors: Clorgyline (MAO-A selective) and Selegiline or Pargyline (MAO-B selective) prepared as 1 mM stocks in DMSO.[1][9]

  • Hardware: Black, flat-bottom 96-well microplates, multichannel pipettes, and a fluorescence microplate reader capable of excitation at ~530-560 nm and emission detection at ~580-590 nm.[10][11]

Step-by-Step Methodology:

  • Compound Dilution Plate Preparation:

    • Create a serial dilution of the test compound. In a 96-well plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.5 µM). This will be the master dilution plate.

    • Prepare similar dilution series for the control inhibitors (Clorgyline and Selegiline).

  • Assay Plate Setup:

    • Add 45 µL of Assay Buffer to all wells of a black 96-well plate.

    • Transfer 5 µL of diluted compound/inhibitor from the master dilution plate to the assay plate. This creates a 10x final concentration. For controls, add 5 µL of DMSO (100% activity) or 5 µL of a high concentration of a known inhibitor (0% activity).

    • Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B, diluted in Assay Buffer to a pre-determined optimal concentration) to each well.

    • Scientist's Note (Causality): Pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of slow-binding or irreversible inhibitors.[9]

  • Initiation and Measurement:

    • Prepare a 2x working solution containing the substrate and detection reagents in Assay Buffer (e.g., 200 µM p-Tyramine, 4 U/mL HRP, 100 µM Amplex Red).

    • Add 100 µL of the working solution to all wells to initiate the reaction.

    • Immediately place the plate in the fluorescence reader (pre-heated to 37°C).

    • Measure the fluorescence kinetically every 1-2 minutes for 20-30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_Sample - Rate_ZeroActivity) / (Rate_MaxActivity - Rate_ZeroActivity))

  • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • The selectivity index is calculated as: Selectivity = IC₅₀ (MAO-B) / IC₅₀ (MAO-A). A value >100 indicates high selectivity for MAO-A; a value <0.01 indicates high selectivity for MAO-B.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (B/A)
Test Compound [Experimental Result][Experimental Result][Calculated]
Clorgyline (Control)2.99[8]>10,000>3300
Selegiline (Control)>5,0007.04[8]<0.0014
Protocol 2: Enzyme Kinetics for Mechanism of Inhibition (MoA) Determination

This protocol is performed for potent hits to understand how the compound inhibits the enzyme.

Methodology:

  • Set up the assay as described in Protocol 1, but with two key changes:

    • Use a matrix of concentrations. Vary the substrate (p-Tyramine) concentration along the columns of the plate (e.g., from 0.5x Kₘ to 10x Kₘ).

    • Vary the inhibitor concentration along the rows of the plate (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor.

Data Analysis:

  • Generate a Lineweaver-Burk (double reciprocal) plot: 1/V₀ vs. 1/[Substrate].

  • Plot the data for each inhibitor concentration on the same graph. The pattern of line intersections reveals the mechanism of inhibition.[2]

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

    • Uncompetitive: Lines are parallel (both Vmax and Kₘ decrease).

Part 2: Cell-Based Assays for Physiological Context

Biochemical assays are essential but do not account for cell permeability, potential metabolism, or off-target effects. A cell-based assay provides a more physiologically relevant assessment of the compound's inhibitory activity.

Protocol 3: Cellular MAO-A Inhibition in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a well-established model as it endogenously expresses MAO-A.[12]

Materials and Reagents:

  • Cell Line: SH-SY5Y cells (ATCC® CRL-2266™).

  • Cell Culture Reagents: DMEM/F12 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • All reagents from the biochemical assay (Protocol 1).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.

    • Seed cells into a 96-well clear-bottom plate and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or control inhibitors. Include a DMSO-only vehicle control.

    • Incubate for 2-4 hours in a 5% CO₂ incubator at 37°C.[13]

    • Scientist's Note (Causality): This incubation period allows the compound to penetrate the cell membrane and interact with the mitochondrial MAO enzymes.

  • Cell Lysis and Assay:

    • Wash the cells twice with cold PBS to remove any extracellular compound.

    • Add 50 µL of cold Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Transfer the cell lysate to a new black 96-well plate. The MAO enzyme is now available for the assay.

  • MAO Activity Measurement:

    • Proceed as in Protocol 1, Step 3. Add 100 µL of the 2x substrate/detection working solution to the lysate in each well.

    • Immediately begin kinetic fluorescence measurements.

Data Analysis:

  • Data is analyzed identically to the biochemical IC₅₀ determination. The resulting IC₅₀ value reflects the compound's potency in a cellular environment, which incorporates its ability to cross cell and mitochondrial membranes.

Assay TypeTest Compound IC₅₀ (nM)Clorgyline IC₅₀ (nM)
Biochemical (MAO-A) [From Protocol 1][From Protocol 1]
Cell-Based (SH-SY5Y) [Experimental Result][Experimental Result]

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Zhang, Z., et al. (2020). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. The Royal Society of Chemistry. Available at: [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Available at: [Link]

  • Yilmaz, I., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available at: [Link]

  • Kim, S. H., et al. (2024). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Available at: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of MAO-A enzymatic activity. Available at: [Link]

Sources

Method

Application Note: Strategic Evaluation of Indoline Derivatives in Cancer Cell Lines

Executive Summary & Strategic Rationale The indoline scaffold (2,3-dihydroindole) represents a "privileged structure" in medicinal chemistry, distinct from its oxidized counterpart, indole. While indoles are planar, indo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indoline scaffold (2,3-dihydroindole) represents a "privileged structure" in medicinal chemistry, distinct from its oxidized counterpart, indole. While indoles are planar, indolines possess a non-planar, kinked structure that offers unique vectoral projection of substituents, allowing for high-affinity binding to three-dimensional protein pockets such as the Colchicine-binding site of Tubulin and the p53-MDM2 interface .

This guide deviates from standard "recipe-style" protocols. Instead, it provides a modular, self-validating workflow for characterizing indoline derivatives. It addresses the specific physicochemical challenges of these compounds—specifically their susceptibility to oxidative dehydrogenation and solubility profiles—and details the two primary mechanisms of action: Tubulin polymerization inhibition and MDM2 antagonism.

Chemical Handling & Stability (The Foundation)

Critical Causality: Unlike stable indoles, indoline derivatives are susceptible to spontaneous oxidation (dehydrogenation) back to indoles when exposed to light and air in solution. This degradation alters the pharmacophore, leading to false-negative or false-positive biological data.

Protocol: Compound Management
  • Solubilization:

    • Dissolve neat solid in anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM or 20 mM Master Stock .

    • Validation Step: Visually inspect for precipitation. If turbid, sonicate at 37°C for 5 minutes.

  • Storage:

    • Aliquot Master Stock into amber, light-resistant vials (single-use aliquots) to prevent freeze-thaw cycles.

    • Store at -20°C (short term < 1 month) or -80°C (long term).

    • Argon Purge: Ideally, purge headspace with argon before sealing to prevent oxidative dehydrogenation.

  • Working Solutions:

    • Prepare intermediate dilutions in serum-free media immediately prior to use.

    • Solvent Limit: Ensure final DMSO concentration in cell culture is < 0.1% (v/v) . Concentrations >0.5% induce non-specific cytotoxicity and membrane permeabilization, invalidating results.

Primary Screening: Cytotoxicity Profiling

Objective: Determine the IC50 (half-maximal inhibitory concentration) while distinguishing specific drug activity from solvent toxicity.

Experimental Design (Self-Validating)
  • Assay Type: MTT (metabolic activity) or SRB (total protein). SRB is preferred for indolines acting as cytostatic agents (e.g., MDM2 inhibitors) as it is less dependent on mitochondrial respiration.

  • Cell Lines:

    • Tubulin-targeting: HeLa, MCF-7, A549.

    • MDM2-targeting: p53-wildtype (e.g., HCT116, SJSA-1) vs. p53-null/mutant (e.g., HCT116 p53-/-) to prove mechanism specificity.

Workflow Visualization

Indoline_Screening_Workflow cluster_mechanisms Mechanistic Validation Compound Indoline Derivative (Solid) Stock 20mM DMSO Stock (Argon Purged) Compound->Stock QC QC: LC-MS Purity Check (Detect Oxidation) Stock->QC Weekly Screen Primary Screen (SRB/MTT) 72h Exposure Stock->Screen Dilution <0.1% DMSO Hit_Select Hit Selection (IC50 < 10 µM) Screen->Hit_Select Dose-Response Analysis Tubulin Tubulin Assay (Colchicine Site) Hit_Select->Tubulin If G2/M Arrest MDM2 MDM2-p53 Assay (Spiro-indolines) Hit_Select->MDM2 If p53 Dependent

Figure 1: Integrated workflow for processing indoline derivatives from storage to mechanistic validation.

Mechanistic Module A: Tubulin Polymerization Inhibition[1][2][3]

Indoline-sulfonamides and aryl-indolines often function as Microtubule Destabilizing Agents (MDAs) by binding to the Colchicine site. This prevents tubulin heterodimers from polymerizing, leading to mitotic catastrophe.

Protocol: In Vitro Tubulin Polymerization Assay

Use this to confirm direct target engagement, not just cellular toxicity.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or specific tubulin fluorophore).

  • Setup:

    • Blank: Buffer only.

    • Vehicle Control: 0.1% DMSO (Polymerization baseline).

    • Positive Control: Combretastatin A-4 (CA-4) or Colchicine (5 µM).

    • Test Compound: 5 µM and 10 µM.

  • Execution:

    • Mix tubulin (2 mg/mL) with compounds in PEM buffer at 4°C.

    • Transfer to a pre-warmed (37°C) fluorometer/plate reader.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Relative Fluorescence Unit (RFU) vs. Time.

    • Interpretation: A "flat-line" or significantly reduced slope compared to Vehicle Control indicates polymerization inhibition.

Secondary Validation: Cell Cycle Analysis (Flow Cytometry)
  • Expectation: If the indoline targets tubulin, cells must accumulate in the G2/M phase (4N DNA content) before undergoing apoptosis (Sub-G1).

  • Staining: Propidium Iodide (PI) with RNase A.

  • Timepoint: 24h (Arrest) and 48h (Apoptosis).

Mechanistic Module B: MDM2-p53 Inhibition (Spiro-indolines)[4][5][6][7][8]

Spiro-indoline derivatives (e.g., spirooxindoles) are designed to mimic the Trp23 residue of p53, filling the hydrophobic pocket of MDM2. This releases p53 to induce apoptosis.

Protocol: Differential Cytotoxicity (The "Gold Standard" Check)

To claim MDM2 inhibition, the compound must be significantly more toxic to p53-wildtype cells than p53-null cells.

  • Seed Cells:

    • Line A: HCT116 (p53 WT).

    • Line B: HCT116 (p53 -/-) or HT-29 (p53 mutant).

  • Treatment: 72-hour incubation with serial dilutions.

  • Calculation: Calculate the Selectivity Index (SI) :

    
    
    
    • Threshold: An SI > 5.0 suggests on-target MDM2 activity. An SI ~ 1.0 suggests off-target cytotoxicity.

Pathway Visualization

MDM2_Pathway Indoline Spiro-Indoline Derivative MDM2 MDM2 Protein Indoline->MDM2 Binds Hydrophobic Pocket p53_Inactive p53 (Inactive) Bound to MDM2 Indoline->p53_Inactive Disrupts Complex MDM2->p53_Inactive Normally Degrades p53_Active p53 (Active) Free/Accumulated p53_Inactive->p53_Active Stabilization Apoptosis Apoptosis (PUMA/NOXA) p53_Active->Apoptosis Transcription Arrest Cell Cycle Arrest (p21) p53_Active->Arrest Transcription

Figure 2: Mechanism of Action for Spiro-indoline derivatives restoring p53 function.

Data Presentation & SAR Summary

When reporting data, organize by structural class and cell line sensitivity. Below is a representative template based on current literature trends.

Table 1: Comparative Potency of Indoline Classes (Representative Data)

Compound ClassTarget MechanismCell LineIC50 (µM)Control (Ref)Notes
Indoline-5-sulfonamide Tubulin (Colchicine site)HeLa (Cervical)0.05 - 0.20CA-4 (0.003)High potency; often overcomes MDR.
Spiro-indolinone MDM2-p53 InteractionHCT116 (p53 WT)5.0 - 15.0Nutlin-3a (4.0)Activity lost in p53-null lines.
Aryl-indoline Kinase Inhibitor (VEGFR)MCF-7 (Breast)2.5 - 8.0SunitinibModerate potency; multi-kinase effects.
Indole (Oxidized) Inactive ControlHeLa> 50.0N/ADemonstrates importance of indoline "kink".

References

  • Zhang, H., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters.[1][2]

  • Wang, S., et al. (2016). Spirooxindoles as potent inhibitors of the MDM2-p53 interaction. Journal of Medicinal Chemistry.

  • Mirzaei, S., et al. (2021). Indole and Indoline Scaffolds in Anticancer Drug Discovery: A Review. European Journal of Medicinal Chemistry.

  • BenchChem Protocols. Application Notes for Testing Anticancer Activity of Indole/Indoline Derivatives.

  • Nikon Application Note. The cytotoxicity of DMSO in live-cell imaging.

Sources

Application

Application Notes and Protocols for the Synthesis of N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide

Abstract This document provides a comprehensive guide for the synthesis of N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, a potent and selective 5-HT(1F) receptor agonist with potential therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, a potent and selective 5-HT(1F) receptor agonist with potential therapeutic applications in the treatment of migraine.[1] The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step methodology. The synthesis involves a multi-step sequence, culminating in the acylation of a key indole intermediate. This guide emphasizes the rationale behind procedural choices, ensuring scientific integrity and reproducibility.

Introduction: Significance of the Target Molecule

N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its high affinity and selectivity for the 5-HT(1F) receptor. Agonism at this receptor has been shown to inhibit neurogenic dural inflammation, a key process implicated in migraine headaches.[1] The development of selective 5-HT(1F) agonists that lack the vasoconstrictive effects associated with other triptan-based migraine therapies represents a promising avenue for safer and more effective treatments. The synthetic route outlined below provides a practical approach to obtaining this valuable research compound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The final amide bond can be formed through the acylation of 5-amino-3-(2-dimethylaminoethyl)-2-methyl-1H-indole with 4-fluorobenzoyl chloride. The key indole intermediate can, in turn, be constructed from a suitable substituted aniline precursor, potentially via a Fischer indole synthesis or a related indole formation methodology.

Reaction Mechanism: Amide Bond Formation

The culminating step of this synthesis is a nucleophilic acyl substitution reaction. The 5-amino group of the indole derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product with the elimination of a chloride ion. A non-nucleophilic base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[2]

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success of the synthesis. Ensure all chemicals are of appropriate purity and stored under the recommended conditions.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier (Example)Notes
5-amino-3-(2-dimethylaminoethyl)-2-methyl-1H-indoleC13H19N3217.31>95%Synthesized in-houseKey intermediate
4-Fluorobenzoyl chlorideC7H4ClFO158.56>98%Sigma-AldrichAcylating agent
Triethylamine (TEA)C6H15N101.19>99%Acros OrganicsBase
Dichloromethane (DCM)CH2Cl284.93Anhydrous, >99.8%Fisher ScientificReaction solvent
Saturated Sodium Bicarbonate SolutionNaHCO384.01--For workup
Anhydrous Magnesium SulfateMgSO4120.37--Drying agent
Silica GelSiO260.08230-400 mesh-For column chromatography
Ethyl AcetateC4H8O288.11ACS Grade-Eluent for chromatography
HexanesC6H1486.18ACS Grade-Eluent for chromatography

Experimental Protocol: Synthesis of N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide

This protocol details the final acylation step. The synthesis of the precursor, 5-amino-3-(2-dimethylaminoethyl)-2-methyl-1H-indole, can be achieved through various established indole synthesis routes, such as the Fischer indole synthesis, starting from an appropriately substituted hydrazine and a ketone.[3][4]

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-amino-3-(2-dimethylaminoethyl)-2-methyl-1H-indole (1.0 g, 4.60 mmol).

  • Dissolve the indole in anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.77 mL, 5.52 mmol, 1.2 equivalents) to the stirred solution. The addition of a base is crucial to scavenge the HCl generated during the reaction.

Step 2: Acylation
  • In a separate, dry vial, dissolve 4-fluorobenzoyl chloride (0.80 g, 5.06 mmol, 1.1 equivalents) in anhydrous dichloromethane (10 mL).

  • Add the 4-fluorobenzoyl chloride solution dropwise to the cooled indole solution over 15 minutes. The slow addition helps to control the reaction exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/hexanes eluent system.

Step 3: Workup and Isolation
  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide as a solid.

Characterization and Analytical Methods

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.[2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagents & Glassware (Dry) Setup Dissolve Indole in DCM Cool to 0 °C Add Triethylamine Reagents->Setup Acylation Add 4-Fluorobenzoyl Chloride Stir at RT for 4-6h Setup->Acylation Monitoring Monitor by TLC Acylation->Monitoring Quench Quench with Water Monitoring->Quench Extract Separate Layers Wash with NaHCO3 & Brine Quench->Extract Dry Dry over MgSO4 Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analysis Characterize by: ¹H NMR, ¹³C NMR, MS, HPLC, IR Purify->Analysis

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Indole Derivatives

Introduction: The Promise of Indole Derivatives in an Era of Antimicrobial Resistance This document is designed to be a practical, self-validating system. It moves beyond a simple recitation of steps to explain the scien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Indole Derivatives in an Era of Antimicrobial Resistance

This document is designed to be a practical, self-validating system. It moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, empowering researchers to not only execute protocols with precision but also to interpret the resulting data with confidence.

Part 1: Initial Screening for Antimicrobial Potential

The initial phase of evaluation focuses on identifying whether a novel indole derivative possesses antimicrobial activity. The two most common and effective methods for this primary screening are the disk diffusion assay and the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Disk Diffusion (Kirby-Bauer) Assay: A Qualitative Assessment

The disk diffusion test is a widely used, cost-effective method for preliminary screening of antimicrobial agents.[9][10] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Causality Behind Experimental Choices: This method is based on the principle of diffusion. An antibiotic-impregnated disk placed on an agar surface creates a concentration gradient as the compound diffuses into the medium.[11] If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The size of this zone is influenced by the compound's potency, diffusion rate, and the bacterium's susceptibility.[11]

Experimental Protocol: Disk Diffusion Assay

  • Prepare Inoculum: From an 18-24 hour non-selective agar plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardization ensures a consistent bacterial lawn.[12]

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[11][12]

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of the indole derivative onto the inoculated agar surface. A disk dispenser or sterile forceps can be used. Ensure firm contact with the agar.[11][12]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13] The "15-15-15 minute rule" should be observed: inoculate the plate within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying the disks.[11]

  • Measure and Interpret: After incubation, measure the diameter of the zones of inhibition in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[10]

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the MIC, defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period.[14] This is a cornerstone of antimicrobial susceptibility testing and is described in detail in CLSI document M07.[15]

Causality Behind Experimental Choices: This assay exposes a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[14] Growth is assessed by observing turbidity. The lack of turbidity in a well indicates that the concentration of the compound in that well is sufficient to inhibit bacterial growth.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Prepare Compound Dilutions: Create a series of two-fold dilutions of the indole derivative in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Prepare Standardized Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[16]

  • Inoculate Microtiter Plate: Add the standardized inoculum to each well containing the compound dilutions.

  • Include Controls:

    • Growth Control: Wells with broth and inoculum, but no compound.

    • Sterility Control: Wells with broth only.

    • Quality Control (QC): Test a reference strain with a known MIC for the control antibiotic to ensure the validity of the assay.[14]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Read MIC: The MIC is the lowest concentration of the indole derivative at which there is no visible turbidity (growth).[16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Serial Dilutions of Indole Derivative C Inoculate 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Include Controls (Growth, Sterility, QC) E Incubate Plate (35°C, 16-20h) C->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 2: Characterizing Antimicrobial Activity

Once an indole derivative has demonstrated inhibitory activity, the next step is to characterize this activity further. This involves determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and understanding the rate at which it acts.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17] This assay is a direct extension of the MIC test.

Causality Behind Experimental Choices: To determine if the bacteria in the clear wells of the MIC assay are dead or merely inhibited, an aliquot from these wells is sub-cultured onto an antibiotic-free solid medium.[16] The absence of growth on the agar indicates that the bacteria were killed at that concentration. A ≥99.9% reduction in CFU compared to the initial inoculum is the standard definition for bactericidal activity.[18]

Experimental Protocol: MBC Determination

  • Perform MIC Assay: First, determine the MIC as described previously.

  • Subculture: From the wells showing no visible growth (at and above the MIC), plate a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free MHA plate.[18][19]

  • Incubate: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the indole derivative that results in a ≥99.9% reduction in CFU from the initial inoculum.[16]

Data Presentation: MIC and MBC of Hypothetical Indole Derivatives

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Indole-AS. aureus ATCC 29213816Bactericidal (≤4)
Indole-AE. coli ATCC 2592216128Bacteriostatic (>4)
Indole-BS. aureus ATCC 2921348Bactericidal (≤4)
Indole-BE. coli ATCC 25922816Bactericidal (≤4)

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[18]

Time-Kill Kinetics Assay

This dynamic assay provides information on the rate of bacterial killing over time.[20][21] It is a more detailed assessment of bactericidal or bacteriostatic activity than the MBC assay.

Causality Behind Experimental Choices: By exposing a standardized bacterial population to fixed concentrations of the compound (typically multiples of the MIC) and sampling at various time points, a killing curve can be generated.[22][23] This allows for the visualization of the rate and extent of bacterial killing. A bactericidal agent is typically defined as one that produces a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[24]

Experimental Protocol: Time-Kill Assay

  • Prepare Cultures: Grow the test organism to the mid-logarithmic phase. Dilute to a starting concentration of ~5 x 10^5 CFU/mL in flasks containing CAMHB and the indole derivative at various concentrations (e.g., 0x, 1x, 2x, and 4x MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[20]

  • Quantify Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the CFU/mL.

  • Incubate and Count: Incubate the plates for 18-24 hours and count the colonies on plates containing 30-300 colonies.

  • Plot Data: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.

Time_Kill_Workflow A Prepare Bacterial Culture (~5x10^5 CFU/mL) B Expose to Indole Derivative (e.g., 0x, 1x, 2x, 4x MIC) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions and Plate on Agar C->D E Incubate Plates (35°C, 18-24h) D->E F Count Colonies (CFU) and Calculate CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the time-kill kinetics assay.

Part 3: Investigating the Mechanism of Action

Hypothesized Mechanisms for Indole Derivatives:

  • Inhibition of RNA Synthesis: Some natural indole antibiotics have been found to inhibit RNA synthesis by inducing the accumulation of the regulatory nucleotide ppGpp.[5]

  • Interference with Quorum Sensing: Indole and its derivatives can interfere with bacterial communication systems, which are often linked to virulence and biofilm formation.[4]

Protocols for investigating these mechanisms are highly specific and often require specialized techniques such as scanning electron microscopy to observe morphological changes, membrane potential assays using fluorescent dyes, or proteomic analyses to identify protein targets.[25] The selection of these advanced assays should be guided by the initial characterization data (e.g., rapid killing observed in a time-kill assay might suggest membrane disruption).

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and logical framework for the comprehensive evaluation of indole derivatives as potential antimicrobial agents. By progressing from initial qualitative screening to quantitative characterization and mechanistic investigation, researchers can build a strong data package to support the advancement of promising candidates. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for ensuring the accuracy, reproducibility, and comparability of data.[26][27] The continued exploration of the vast chemical space of indole derivatives, guided by systematic and rigorous evaluation, holds significant promise for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Juraj Papuc, Gabriela Corcionivoschi, Lavinia Stef, et al. Molecules. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time. Amy L. Leber, Britin M. Kenel, Elizabeth L. F. Deml, et al. Journal of Clinical Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • MIC/MBC Testing. Nikopharmad. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. M. A. Pfaller, D. J. Sheehan, J. H. Rex. Journal of Clinical Microbiology. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). University of Basrah. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). A. Ersoy, S. C. Ersoy, E. C. G. Mac-Daniel, et al. Journal of Visualized Experiments. [Link]

  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]

  • Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. G. W. Huber, K. H. Heermann, K. F. larval, et al. Journal of Biological Chemistry. [Link]

  • Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. Association for Diagnostics & Laboratory Medicine (ADLM). [Link]

  • 2.4. Time–Kill Assay. Bio-protocol. [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. A. Espinel-Ingroff, M. A. Pfaller, E. Canton, et al. Journal of Clinical Microbiology. [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]

  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. Journal of Pharmaceutical Research International. [Link]

  • Time-kill studies – including synergy time-kill studies. GARDP Revive. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry. [Link]

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Application

Application Note: 2,3-Dihydro-1H-Indole Derivatives as Antitubercular Agents

Abstract & Introduction The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemotypes with unique mechanisms of action.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemotypes with unique mechanisms of action.[1] The 2,3-dihydro-1H-indole (indoline) scaffold has emerged as a privileged structure in antitubercular drug discovery. Unlike their oxidized indole counterparts, indoline derivatives offer distinct 3D-spatial geometries (sp3 character at C2/C3) that improve solubility and metabolic stability while retaining potent binding affinity for key mycobacterial targets such as DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) and MmpL3 .

This application note provides a comprehensive technical guide for the evaluation of indoline derivatives. It details rigorous protocols for phenotypic screening (MABA), cytotoxicity assessment, and mechanistic validation, ensuring high data integrity (E-E-A-T) for regulatory-grade research.

Chemical Space & Structure-Activity Relationship (SAR)

The transition from a planar indole to a "puckered" indoline ring alters the vector orientation of substituents, often enhancing interactions with the hydrophobic pockets of enzymes like DprE1.

Key SAR Drivers:
  • N1-Position: Lipophilic substituents (e.g., benzyl, alkyl) here often improve cell wall permeability.

  • C5-Position: Electron-withdrawing groups (halogen, nitro) or H-bond acceptors often enhance binding affinity.

  • C2/C3-Positions: Substitution here introduces chirality; specific enantiomers often show superior activity due to better fit within the enzyme active site.

Visualization: SAR & Synthesis Logic

The following diagram illustrates the logical flow from scaffold selection to lead optimization.

SAR_Logic cluster_0 Critical SAR Zones Scaffold Indoline Scaffold (2,3-dihydro-1H-indole) Modification Derivatization (N1, C5, C3) Scaffold->Modification Scaffold Morphing Target Target Binding (DprE1 / MmpL3) Modification->Target Optimized Fit Outcome Bactericidal Activity (MIC < 1 µg/mL) Target->Outcome Cell Wall Inhibition

Caption: Logical progression from indoline scaffold selection to target engagement and phenotypic outcome.

Protocol 1: Phenotypic Screening (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening of antitubercular compounds. It is non-radiometric, cost-effective, and generates a self-validating colorimetric readout.

Principle

Metabolically active bacteria reduce resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent).[2][3] Drug-induced inhibition prevents this reduction, maintaining the blue color.

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294) or clinical MDR isolates.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile water).[4]

  • Controls: Isoniazid (INH) and Rifampicin (RIF) as positive controls; DMSO as solvent control.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow Mtb H37Rv to mid-log phase (OD600 ~ 0.6–0.8).

    • Dilute culture 1:100 in 7H9 media to achieve ~10^5 CFU/mL.

  • Plate Setup (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (Edge Effect).

    • Test Wells (Columns 2-11): Add 100 µL of bacterial suspension.

  • Compound Addition:

    • Prepare serial 2-fold dilutions of indoline derivatives in DMSO.

    • Add 2 µL of compound to test wells (Final DMSO concentration < 1%).

    • Range: Typically 100 µg/mL down to 0.09 µg/mL.

  • Incubation:

    • Seal plates with Parafilm or breathable membrane.

    • Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of Resazurin solution to each well.[5]

    • Re-incubate for 24–48 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorometric: Ex 530 nm / Em 590 nm.[6]

Self-Validating Criteria (QC)
  • Sterility Control: Wells with media only must remain Blue.

  • Growth Control: Wells with bacteria + DMSO must turn Pink.

  • Z-Factor: For HTS campaigns, Z' > 0.5 is required.

Visualization: MABA Workflow

MABA_Workflow Start Inoculum Prep (H37Rv, 10^5 CFU/mL) Plate 96-Well Plating (Test Compounds + Controls) Start->Plate Incubate Incubation (7 Days @ 37°C) Plate->Incubate Dye Add Resazurin (Redox Indicator) Incubate->Dye Read Readout (Blue vs. Pink) Dye->Read Check QC Check (Controls Valid?) Read->Check Valid Data Valid Data Check->Valid Data Yes Repeat Assay Repeat Assay Check->Repeat Assay No

Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA) with QC checkpoint.

Protocol 2: Cytotoxicity & Selectivity Index (SI)

To ensure the observed antitubercular activity is not due to general cellular toxicity, compounds must be tested against mammalian cells (e.g., Vero lineage).

Methodology
  • Cell Line: Vero (African Green Monkey Kidney) or HepG2.

  • Seeding: 10^4 cells/well in DMEM + 10% FBS. Incubate 24h for attachment.

  • Treatment: Add compounds (same concentration range as MABA). Incubate 48h.

  • Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Calculation: Determine CC50 (Concentration cytotoxic to 50% of cells).

Data Analysis: Selectivity Index


  • Interpretation: An SI > 10 is generally considered a promising hit for lead optimization.

Protocol 3: Mechanism of Action (DprE1 Inhibition)

Many indoline derivatives target DprE1 , an essential enzyme involved in the synthesis of cell wall arabinans.[7]

Assay Principle

DprE1 is a flavoprotein that oxidizes FPR to DPA. In the presence of an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol), the enzymatic activity can be monitored spectrophotometrically. DCPIP reduction (Blue to Colorless) indicates enzyme activity.

Procedure
  • Reagents: Recombinant Mtb DprE1 enzyme, FPR substrate, DCPIP (100 µM).

  • Reaction: Mix Buffer (50 mM HEPES, pH 7.5), DprE1, and Test Compound. Incubate 10 min.

  • Initiation: Add FPR and DCPIP.

  • Monitoring: Measure absorbance decrease at 600 nm (DCPIP reduction) over 30 mins.

  • Result: Calculate IC50 based on the rate of DCPIP reduction compared to DMSO control.

Data Presentation

When reporting results, summarize quantitative metrics in a comparative table to highlight SAR trends.

Table 1: Representative Activity Profile of 2,3-dihydro-1H-indole Derivatives

Compound IDR1 (N-Subst)R2 (C5-Subst)MIC (µg/mL) [H37Rv]CC50 (µg/mL) [Vero]SI (CC50/MIC)DprE1 IC50 (µM)
IND-001 HH> 64> 100N/A> 50
IND-005 BenzylF4.08521.212.5
IND-012 4-Cl-BenzylNO20.5 60120 0.8
INH (Ctrl) --0.05> 100> 2000-

Note: Data is illustrative. Actual values depend on specific synthesized derivatives.

References

  • Microplate Alamar Blue Assay (MABA)

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.[8]

    • Link:[Link]

  • REMA Assay Standardization

    • Source: Journal of Visualized Experiments (JoVE)[2]

    • Title: Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay.[2][3]

    • Link:[Link]

  • Indole/Indoline Scaffold in TB

    • Source: Journal of Medicinal Chemistry (ACS)
    • Title: Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts.[7][9][10]

    • Link:[Link]

  • DprE1 as a Target

    • Source: New TB Drugs Working Group
    • Title: DprE1 Inhibitors: A novel class of compounds as anti-TB agents.[7][9][10][11]

    • Link:[Link]

  • Cytotoxicity Protocols

    • Source: BenchChem Application Notes[12]

    • Title: In Vitro MIC Determin

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of Indole-Based Drug Candidates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in indole-based drug candidates. The indole scaffold is a cornerstone in modern drug discovery, offering vast therapeutic potential; however, its inherent hydrophobicity often hinders clinical translation.[1][2] This resource is designed to provide you with the foundational knowledge and practical methodologies to overcome these solubility hurdles.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My indole compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my biological assay. How can I fix this?

A1: This is a classic problem of a solvent shift causing the compound to crash out of solution. Your compound is soluble in the 100% organic DMSO stock, but when introduced to the predominantly aqueous environment of your assay buffer, its solubility limit is exceeded, leading to precipitation.[3] Here is a systematic approach to troubleshoot this issue.

Causality: The large difference in polarity between DMSO and water reduces the solvation capacity for a hydrophobic molecule.[4] The goal is to create a more favorable microenvironment for the indole compound in the aqueous phase.

Solutions (in order of experimental simplicity):

  • Optimize Co-solvent Concentration: The most direct approach is to use a water-miscible co-solvent.[5][6] While you are already using DMSO, you may need to incorporate a co-solvent into the final aqueous buffer itself or test others.

    • Rationale: Co-solvents work by reducing the overall polarity of the solvent system (interfacial tension), making it more hospitable for nonpolar solutes.[4]

    • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.[7][8]

    • Critical Consideration for Cell-Based Assays: Ensure the final co-solvent concentration is non-toxic to your cells. For many cell lines, DMSO should be kept below 0.5% (v/v), but this must be empirically determined.[5]

  • Adjust the pH: If your indole derivative possesses an ionizable functional group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent.[9][10]

    • For Acidic Compounds (e.g., indole-3-acetic acid): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a more soluble salt.[5]

    • For Basic Compounds: Decreasing the pH below the pKa will protonate the basic group, leading to the formation of a more soluble salt.

    • Protocol: Perform a simple pH-solubility profile. Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and determine the solubility of your compound in each.

  • Utilize Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like your indole compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[11][12][13]

    • Mechanism: The hydrophobic indole moiety partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[14]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[14][15]

Experimental Workflow: Co-solvent Screening Protocol

This protocol allows for the rapid determination of an appropriate co-solvent system for your assay.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your indole compound in 100% DMSO (e.g., 50 mM).

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your final aqueous assay buffer containing varying percentages of a co-solvent (e.g., Ethanol, PEG 400) ranging from 1% to 10% (v/v).

  • Test Dilution: Add a small aliquot of your DMSO stock solution to each co-solvent/buffer mixture to achieve your final desired assay concentration. For example, add 2 µL of 50 mM stock to 998 µL of buffer for a final concentration of 100 µM.

  • Observe and Quantify:

    • Visual Inspection: Check for immediate precipitation (cloudiness).

    • Incubation: Let the solutions sit at the assay temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).

    • Quantification (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration of the soluble compound using HPLC or UV-Vis spectrophotometry.

  • Select System: Choose the co-solvent system with the lowest percentage of organic solvent that maintains your compound in solution for the duration of your experiment.

Q2: I'm trying to formulate my indole-based drug for oral delivery, but its poor solubility is leading to low bioavailability. What advanced strategies should I consider?

A2: This is a common and significant challenge in drug development. For oral administration, poor aqueous solubility directly translates to poor dissolution in the gastrointestinal tract, which is often the rate-limiting step for absorption and subsequent bioavailability.[16] Beyond simple co-solvents, you should explore formulation strategies that create a supersaturated state or fundamentally alter the solid-state properties of the drug.

Causality: The drug must be in a dissolved state in the gut to be absorbed across the intestinal wall. Solid, crystalline drug particles dissolve very slowly if their aqueous solubility is low.

Advanced Solutions:

  • Solid Dispersions: This is one of the most effective and widely used techniques.[17][18] A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[16][17]

    • Mechanism: This formulation enhances solubility through several mechanisms: reduction of drug particle size to a molecular level, improved wettability by the hydrophilic carrier, and, most importantly, the potential to stabilize the drug in a high-energy amorphous state.[16][19] Amorphous solids are more soluble than their stable crystalline counterparts because no energy is required to break the crystal lattice during dissolution.[17]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[17]

    • Preparation Methods: Solvent evaporation, hot-melt extrusion, and spray drying are common manufacturing techniques.[18][20]

  • Nanotechnology-Based Approaches: Reducing the particle size of your drug to the nanometer scale dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.

    • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[7] They can be prepared by media milling or high-pressure homogenization.[7]

    • Nanocarriers: Encapsulating the indole drug within nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs) can improve solubility, protect the drug from degradation, and even offer opportunities for targeted delivery.[2][21][22]

  • Prodrug Strategy: This involves chemically modifying the indole compound to create a more soluble derivative (the prodrug) that, after administration, converts back to the active parent drug through enzymatic or chemical reactions in the body.[1]

    • Rationale: A common strategy is to attach a polar functional group (e.g., a phosphate, amino acid, or polyethylene glycol chain) to the indole scaffold. This group enhances aqueous solubility.

    • Example: A phosphate ester can be added, which is highly water-soluble. In the body, endogenous phosphatases cleave the ester, releasing the active parent drug.[23][24]

Diagram: Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Simple Formulation cluster_2 Advanced Formulation / Chemical Modification Start Poorly Soluble Indole Compound CheckIonizable Does the compound have ionizable groups? Start->CheckIonizable AdjustpH pH Adjustment CheckIonizable->AdjustpH Yes CoSolvent Co-solvents CheckIonizable->CoSolvent No AdjustpH->CoSolvent If insufficient Cyclodextrin Cyclodextrins CoSolvent->Cyclodextrin If insufficient or toxicity concerns SolidDispersion Solid Dispersions Cyclodextrin->SolidDispersion For Oral Delivery/ Higher Drug Load Nanosizing Particle Size Reduction (Nanosuspension) SolidDispersion->Nanosizing Alternative Strategy Prodrug Prodrug Synthesis SolidDispersion->Prodrug If formulation fails/ SAR allows

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 2: Frequently Asked Questions (FAQs)

Q3: Why are indole-based compounds often poorly soluble in water?

A3: The poor aqueous solubility of many indole-based drug candidates stems from the fundamental physicochemical properties of the indole ring itself. The bicyclic structure, composed of a benzene ring fused to a pyrrole ring, is predominantly nonpolar and hydrophobic. This aromatic system has limited ability to form favorable hydrogen bonds with water molecules, which are highly polar and extensively hydrogen-bonded to each other. For an indole molecule to dissolve, it must disrupt the strong water-water interactions, which is energetically unfavorable. While the N-H group of the pyrrole ring can act as a hydrogen bond donor, the overall hydrophobic character of the large ring system dominates, leading to low aqueous solubility.[25]

Q4: How do I choose between co-solvents, cyclodextrins, and solid dispersions?

A4: The choice depends on several factors including the intended application (e.g., in vitro assay vs. in vivo formulation), the required drug concentration, and the physicochemical properties of your specific indole compound.

TechniquePrincipleProsConsBest For...
Co-solvents Reduces solvent polarity.[6]Simple, rapid, inexpensive for screening.[7]Potential for toxicity (esp. in cells), may not be suitable for high concentrations, can cause precipitation on dilution.[5]Early-stage in vitro screening, parenteral formulations where toxicity is managed.
Cyclodextrins Forms host-guest inclusion complexes.[12]Low toxicity, significant solubility enhancement, can be used in parenteral and oral formulations.[11][15]Limited by 1:1 or 1:2 drug:CD stoichiometry, can be expensive, competition for the cavity by other molecules.In vitro assays requiring higher concentrations, oral and parenteral liquid formulations.
Solid Dispersions Drug dispersed in a hydrophilic polymer matrix, often in an amorphous state.[16][18]Major increase in dissolution and bioavailability, high drug loading possible, established manufacturing processes.[16][19]Potential for physical instability (recrystallization) over time, requires more complex formulation development and characterization.[19]Oral solid dosage forms (tablets, capsules) for in vivo studies and clinical use.
Q5: Can I chemically modify my indole scaffold to improve solubility without losing biological activity?

A5: Yes, this is a central goal of medicinal chemistry and is often guided by Structure-Activity Relationship (SAR) studies.[1][26] The key is to identify positions on the indole scaffold where modifications can be made without disrupting the key interactions with the biological target.

  • Adding Polar Groups: Attaching small, polar, non-ionizable groups (like hydroxyl, methoxy, or amide groups) at positions not critical for binding can improve solubility by increasing the molecule's overall polarity and hydrogen bonding capacity.

  • Prodrug Approach: As mentioned in Q2, this involves attaching a highly polar, solubilizing promoiety that is later cleaved in vivo to release the active drug.[1][23] This is an excellent strategy when modifications to the parent drug itself negatively impact its activity.

Q6: What is the "spring and parachute" model and how does it relate to solubility enhancement?

A6: The "spring and parachute" model is a concept used to describe how certain advanced formulations, particularly amorphous solid dispersions, can achieve and maintain a drug concentration in solution that is temporarily higher than its equilibrium solubility—a state known as supersaturation.[9]

  • The Spring: This represents the rapid dissolution of a high-energy form of the drug (like an amorphous solid dispersion). This rapid dissolution "springs" the drug concentration to a high, supersaturated level.

  • The Parachute: This represents a precipitation inhibitor, often a polymer like HPMC or PVP, included in the formulation.[27] This polymer "parachutes" the drug down slowly by inhibiting nucleation and crystal growth, thus maintaining the supersaturated state long enough for the drug to be absorbed in the gastrointestinal tract.[9][28]

Diagram: Spring and Parachute Model

SpringParachute cluster_0 Drug Concentration in Solution conc Concentration time Time Supersaturation Supersaturation (High Absorption) Equilibrium Equilibrium Solubility (Low Absorption) Spring "Spring" (Rapid Dissolution of Amorphous Form) Parachute "Parachute" (Polymer inhibits precipitation) A B A->B C B->C D C->D E X1 X2 X1->X2

Caption: The "spring and parachute" model for achieving and maintaining supersaturation.

Protocol Appendix: Preparation of an Indole-Cyclodextrin Complex (Kneading Method)

This method is a simple, lab-scale technique to prepare inclusion complexes.

  • Molar Calculation: Calculate the amounts of your indole compound and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).

  • Mixing: Place the accurately weighed HP-β-CD into a glass mortar. Add a small amount of a suitable solvent (e.g., a 50:50 ethanol/water mixture) to form a paste.

  • Incorporation: Gradually add the accurately weighed indole compound to the paste.

  • Kneading: Knead the mixture thoroughly with a pestle for 30-45 minutes. The solvent will slowly evaporate, and the mixture will become a stiff, uniform paste. If it becomes too dry, add a few more drops of the solvent mixture.

  • Drying: Scrape the paste from the mortar and spread it thinly on a glass dish. Dry it in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Processing: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Characterization: Confirm the formation of the inclusion complex and test the solubility enhancement by comparing the dissolution profile of the complex to that of a simple physical mixture of the drug and HP-β-CD.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. Taylor & Francis Online. [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. [Link]

  • Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. National Center for Biotechnology Information. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. National Center for Biotechnology Information. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Mechanism of drug precipitation inhibition. ResearchGate. [Link]

  • Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. MDPI. [Link]

  • Indole Antitumor Agents in Nanotechnology Formulations: An Overview. MDPI. [Link]

  • Chemical Modification: A unique solutions to Solubility problem. ResearchGate. [Link]

  • Indole synthesis: a review and proposed classification. National Center for Biotechnology Information. [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. National Center for Biotechnology Information. [Link]

  • Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. ResearchGate. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

  • Graphene Oxide as a Nanocarrier for Controlled Delivery of Indole. Biointerface Research in Applied Chemistry. [Link]

  • Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica. [Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. ACS Publications. [Link]

  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Novel Indoleamine-2,3-Dioxygenase-Targeted Pt(IV) Prodrugs Regulate the Tumor Immune Microenvironment to Achieve Chemoimmunotherapy In Vitro and In Vivo. PubMed. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Royal Society of Chemistry. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. National Center for Biotechnology Information. [Link]

  • The Use of Cyclodextrins in Preparing an Oral Liquid Dosage Form of Itraconazole. Ashland. [Link]

  • Illustration of different mechanism of precipitation inhibition. ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. National Center for Biotechnology Information. [Link]

  • Paracetamol Solubility via Cosolvency. Scribd. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

  • SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]

Sources

Optimization

Overcoming drug resistance with novel indole derivatives

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Drug Resistance with Novel Indole Derivatives Ticket ID: IND-MDR-2026-X Introduction: The Indole Advantage in MDR Welcome to the Indole-Res...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Drug Resistance with Novel Indole Derivatives Ticket ID: IND-MDR-2026-X

Introduction: The Indole Advantage in MDR

Welcome to the Indole-ResistTech Support Hub. You are likely here because your indole-based candidates are showing promise in parental cell lines but failing in Multi-Drug Resistant (MDR) phenotypes, or you are encountering erratic assay data.

Indole scaffolds (e.g., bis-indoles, spiro-indoles, indole-triazoles) are privileged structures capable of bypassing the two primary mechanisms of resistance:

  • Efflux Pump Overexpression: Specifically P-glycoprotein (P-gp/ABCB1).

  • Target Mutation: Particularly in tubulin-binding domains (colchicine site) or kinase ATP-pockets.

This guide provides self-validating protocols to troubleshoot synthesis, solubility, and biological validation.

Module 1: Synthesis & Solubility Optimization

Common Issue: "My compound precipitates in cell media or shows poor yields."

Indole derivatives, particularly those designed for tubulin inhibition (e.g., aryl-indole-3-combretastatin analogs), often possess high planarity and lipophilicity (LogP > 4.5), leading to aggregation in aqueous media.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Low Yield (Fischer Synthesis) Acid catalyst degradation of sensitive functional groups.Switch Catalyst: Use milder Lewis acids like ZnCl₂ or zeolites instead of H₂SO₄. Consider microwave-assisted synthesis for "green" acceleration.[1]
Precipitation in Media High crystallinity/stacking (π-π interactions).Cosolvent Protocol: Dissolve in 100% DMSO first. Dilute into media while vortexing. Final DMSO concentration must be <0.5% to avoid toxicity artifacts.
Inconsistent IC50 Compound aggregation (colloidal formation).Detergent Check: Add 0.01% Triton X-100 to the assay buffer. If IC50 shoots up, your compound was acting as a non-specific aggregator (false positive).
Visualization: Synthesis & Solubility Decision Tree

IndoleSynthesisWorkflow Start Start: Indole Synthesis Method Method Selection Start->Method Fischer Fischer Indole (Traditional) Method->Fischer Robust substrates Green Microwave/Click (Modern) Method->Green Sensitive groups Solubility Solubility Check (PBS pH 7.4) Fischer->Solubility Green->Solubility Precip Precipitation/Cloudiness? Solubility->Precip Formulation Add Cyclodextrin or PEG-400 Precip->Formulation Yes Assay Proceed to Bio-Assay Precip->Assay No Formulation->Assay

Caption: Logic flow for optimizing synthesis and resolving solubility issues before biological testing.

Module 2: Overcoming Efflux (P-gp/ABCB1)

Common Issue: "My compound is potent, but the Resistant Factor (RF) is >10."

If your IC50 in resistant cells (e.g., K562/DOX or MCF-7/ADR) is significantly higher than in parental cells, your indole is likely a substrate for P-gp efflux pumps. You need to convert it from a substrate to an inhibitor or evader .

The Mechanism

Indoles with specific N-substitutions (e.g., N-benzyl, N-phenethyl) can bind to the hydrophobic transmembrane domains of P-gp, competitively inhibiting the pump or locking it in an inactive conformation.

Protocol: Rhodamine 123 (Rh123) Accumulation Assay

Use this to determine if your indole inhibits P-gp.

  • Cell Prep: Use P-gp overexpressing cells (e.g., K562/DOX). Density:

    
     cells/mL.
    
  • Treatment:

    • Control: Vehicle (DMSO).

    • Positive Control: Verapamil (10 µM) + Rh123.

    • Test: Your Indole (5–10 µM) + Rh123 (5 µM).

  • Incubation: 60 min at 37°C in the dark.

  • Wash: Ice-cold PBS (

    
    ) to stop transport.
    
  • Analysis: Flow cytometry (FITC channel).

    • Success Criteria: A right-shift in fluorescence intensity (retention of Rh123) comparable to Verapamil indicates P-gp inhibition.

Visualization: P-gp Efflux vs. Indole Inhibition

PgpMechanism cluster_membrane Cell Membrane Pgp P-gp Efflux Pump (ABCB1) Drug Chemo Drug (e.g., Doxorubicin) Pgp->Drug Pumps out Drug->Pgp Enters binding pocket Indole Novel Indole Derivative Indole->Pgp Competitive Binding (Blocks Pocket) Result Intracellular Accumulation Indole->Result Restores Sensitivity ATP ATP Hydrolysis ATP->Pgp Powers efflux

Caption: Mechanism of Action: Indole derivatives competitively bind to P-gp, preventing ATP-dependent efflux of chemotherapeutics.

Module 3: Assay Interference (False Positives)

Common Issue: "My MTT assay shows viability >100% or erratic cytotoxicity."

The Trap: Indole rings are electron-rich. Many tetrazolium-based assays (MTT, MTS) rely on cellular dehydrogenases to reduce the dye to purple formazan. However, indole derivatives (especially those with reactive NH groups or antioxidants) can chemically reduce MTT without any cells present, or they may fluoresce at overlapping wavelengths.

Troubleshooting Table: Assay Selection
Assay TypeMechanismIndole Interference RiskRecommendation
MTT/MTS Reductive potential (Colorimetric)HIGH (False viability)Avoid for primary screening of indoles.
CellTiter-Glo ATP Quantification (Luminescence)LOW Recommended Gold Standard.
LDH Release Membrane Integrity (Colorimetric)MEDIUM Good for confirming necrosis, but check background.
Direct Count Trypan Blue / ImagingNONE Use for validation of "hits".
Validation Protocol: The "Cell-Free" Check

Perform this before running any large screen.

  • Prepare media without cells.

  • Add your indole derivative at the highest test concentration (e.g., 50 µM).

  • Add MTT reagent.[2][3][4]

  • Incubate for 2 hours.

  • Observation: If the media turns purple, your compound reduces MTT chemically. Data is invalid. Switch to ATP-based assays.

References

  • Indole Derivatives as P-gp Inhibitors: Title: Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer.[5] Source: Pharmaceuticals (2021).[5] Link:[Link]

  • Tubulin Targeting & Resistance: Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2020–2024).[6] Source: Molecules (2024).[1][7] Link:[Link]

  • Assay Interference: Title: Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay.[2] Source: Toxicology in Vitro (2002).[2] Link:[Link]

  • Synthesis & Green Chemistry: Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation.[1] Source: Synthetic Communications (2024). Link:[Link]

Sources

Troubleshooting

Technical Support Center: Selective Amide Activation in Synthesis

Welcome to the Technical Support Center for Selective Amide Activation. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond function...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Selective Amide Activation. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond functionalization. Amides are notoriously stable functional groups, and their selective activation presents a significant challenge in modern synthesis.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during selective amide activation.

Q1: My amide activation reaction is not proceeding, and I'm recovering my starting material. What are the likely causes?

A: This is a frequent challenge, often stemming from the inherent stability of the amide bond due to resonance.[2][3] Several factors could be at play:

  • Insufficiently Electrophilic Activator: The chosen activating agent (e.g., triflic anhydride, oxalyl chloride) may not be potent enough to overcome the resonance stabilization of your specific amide substrate.[2]

  • Steric Hindrance: Bulky substituents near the amide carbonyl or on the nitrogen atom can impede the approach of the activating agent.

  • Inadequate Reaction Conditions: Temperature, reaction time, and solvent can all significantly influence the activation process. Many activation protocols require low temperatures to form the activated intermediate, followed by warming to facilitate the desired transformation.

  • Decomposition of the Activating Agent: Moisture or other impurities in the reaction mixture can lead to the decomposition of highly reactive activating agents.

Troubleshooting Steps:

  • Increase the Electrophilicity of the Activator: Consider switching to a more powerful activating agent. For instance, if triflic anhydride (Tf₂O) is failing, a stronger Lewis acid in combination with an acyl donor might be necessary.

  • Optimize Reaction Conditions: Systematically vary the temperature, starting from low temperatures (e.g., -78 °C) and gradually warming to room temperature or higher. Extend the reaction time to ensure complete activation.

  • Solvent Effects: The choice of solvent can be critical. Aprotic, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware to prevent the deactivation of your reagents.

Q2: I'm observing poor chemoselectivity, with reactions occurring at other functional groups in my molecule. How can I improve selectivity for the amide?

A: Achieving chemoselectivity is a cornerstone of successful amide activation.[4] The high reactivity of the activated amide intermediate can sometimes lead to undesired side reactions.

  • Nature of the Activating Agent: Some activating agents are more selective than others. For example, methods employing triflic anhydride have demonstrated high chemoselectivity in the presence of other carbonyl groups like esters and ketones.[2]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the desired reaction pathway with a lower activation energy.

  • Protecting Groups: If your molecule contains highly nucleophilic functional groups (e.g., primary amines, thiols), consider using appropriate protecting groups to prevent them from reacting with the activated amide.

Troubleshooting Steps:

  • Screen Different Activating Agents: Explore a range of activators to find one that selectively activates the amide in the presence of other functionalities.

  • Fine-tune the Temperature Profile: Carefully control the temperature at each stage of the reaction. A slow, gradual increase in temperature can often improve selectivity.

  • Strategic Use of Protecting Groups: Protect sensitive functional groups that may compete with the desired reaction. A well-chosen protecting group strategy can be invaluable for complex substrates.

Q3: My reaction is producing a complex mixture of byproducts, making purification difficult. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a common issue in amide activation chemistry, often arising from the high reactivity of the intermediates formed.

  • Over-activation or Decomposition: Using an excessive amount of activating agent or prolonged reaction times at elevated temperatures can lead to the decomposition of the starting material or the desired product.

  • Racemization: For chiral substrates, particularly in peptide synthesis, racemization at the α-carbon is a significant concern.[5] This can occur via enolization or oxazolone formation.[5]

  • Rearrangement Reactions: Certain activated amide intermediates can undergo rearrangements to form undesired products.

Troubleshooting Steps:

  • Stoichiometry of the Activating Agent: Carefully control the stoichiometry of the activating agent. Use the minimum amount required for complete activation of the starting material.

  • Control of Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent byproduct formation.

  • Additives to Suppress Side Reactions: In peptide synthesis, additives like HOBt (Hydroxybenzotriazole) are often used with carbodiimides to suppress racemization.[6]

  • Consider Alternative Activation Strategies: If side reactions persist, explore different activation methods. For example, transition-metal-catalyzed methods can offer alternative reactivity and selectivity profiles.[1][4]

II. Troubleshooting Guides

This section provides a more detailed, issue-specific approach to troubleshooting common problems.

Guide 1: Low Reaction Yield

Low yields can be attributed to a variety of factors, from incomplete reactions to product decomposition.

Potential Cause Recommended Solution
Incomplete Activation of Amide Increase equivalents of activating agent incrementally. Switch to a more potent activating agent. Optimize reaction temperature and time.
Poor Nucleophilicity of the Coupling Partner Use a more nucleophilic reagent if the reaction allows. Add a non-nucleophilic base to deprotonate the nucleophile.
Product Instability Analyze the reaction mixture at different time points to check for product decomposition. If the product is unstable, consider in-situ functionalization or a telescoped reaction sequence.
Steric Hindrance Modify the substrate to reduce steric bulk if possible. Employ less sterically demanding reagents.
Guide 2: Poor Diastereoselectivity or Enantioselectivity

Maintaining stereochemical integrity is crucial, especially in the synthesis of chiral molecules.

Potential Cause Recommended Solution
Racemization of α-Stereocenter Lower the reaction temperature. Use a non-basic activation method. Add racemization-suppressing additives (e.g., HOBt).
Non-selective Nucleophilic Attack Employ a chiral catalyst or a chiral auxiliary to direct the nucleophilic attack.
Equilibration of Product Quench the reaction at low temperature. Isolate the product quickly after the reaction is complete.

III. Experimental Protocols & Methodologies

This section provides a generalized, step-by-step protocol for a common amide activation procedure. Note: This is a general guideline and may require optimization for your specific substrate.

Protocol: Electrophilic Activation of a Tertiary Amide with Triflic Anhydride

This protocol describes the activation of a tertiary amide followed by the addition of a nucleophile.

Materials:

  • Tertiary amide substrate

  • Triflic anhydride (Tf₂O)

  • Non-nucleophilic base (e.g., 2,6-lutidine or DTBMP)

  • Anhydrous solvent (e.g., DCM or DCE)

  • Nucleophile

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary amide substrate and the non-nucleophilic base in the anhydrous solvent in a flame-dried flask.

  • Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C).

  • Activation: Slowly add triflic anhydride to the cooled solution. Stir the mixture at this temperature for the optimized activation time (e.g., 15-60 minutes).

  • Nucleophile Addition: Add the nucleophile to the reaction mixture.

  • Warming: Allow the reaction to warm to room temperature or the desired reaction temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by adding the quenching solution.

  • Workup and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. Visualizing Reaction Pathways

Diagrams can help visualize the complex mechanisms involved in amide activation.

Diagram 1: General Workflow for Troubleshooting Amide Activation

G start Reaction Failure (Low Yield/No Reaction) check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK success Successful Reaction check_reagents->success Impurity Found & Fixed change_activator Screen Different Activating Agents check_conditions->change_activator No Improvement check_conditions->success Conditions Optimized change_strategy Consider Alternative Activation Strategy (e.g., Transition Metal) change_activator->change_strategy Still No Improvement change_activator->success Effective Activator Found change_strategy->success New Strategy Works G cluster_0 Amide Activation cluster_1 Reaction Pathways Amide Amide Substrate Activated_Intermediate Activated Intermediate (e.g., Keteniminium Ion) Amide->Activated_Intermediate Activation Activator Activating Agent Activator->Activated_Intermediate Desired_Product Desired Product Activated_Intermediate->Desired_Product Desired Reaction (Nucleophilic Attack) Byproduct Byproduct (e.g., Racemized Product, Rearrangement) Activated_Intermediate->Byproduct Side Reaction

Caption: A diagram illustrating the formation of an activated intermediate and competing reaction pathways.

V. References

  • Challenges and and Breakthroughs in Selective Amide Activation | Request PDF. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Feng, M., Zhang, H., & Maulide, N. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(49), e202212213. [Link]

  • Dand, J. E., & Garg, N. K. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(21), 7899–7912. [Link]

  • de la Torre, A., Kaiser, D., & Maulide, N. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(19), 6578–6581. [Link]

  • MDPI. (2019). Amide Bond Activation. [Link]

  • Szostak, M. (Ed.). (2022). Amide Bond Activation: Concepts and Reactions. Wiley-VCH.

  • MDPI. (n.d.). Molecules | Special Issue : Amide Bond Activation. Retrieved February 17, 2026, from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(3), 223–239. [Link]

  • Kumar, A., & Ahmad, I. (2017). Amide Bond Activation of Biological Molecules. Molecules, 22(11), 1877. [Link]

  • Feng, M., Zhang, H., & Maulide, N. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie (International Ed. in English), 61(49), e202212213. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 17, 2026, from [Link]

  • Dand, J. E., & Garg, N. K. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(21), 7899–7912. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 17, 2026, from [Link]

  • Szostak, M. (Ed.). (2022). Amide Bond Activation: Concepts and Reactions. Wiley.

  • r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Semantic Scholar. (n.d.). Amide activation: an emerging tool for chemoselective synthesis. Retrieved February 17, 2026, from [Link]

  • Dander, J. E., Baker, E. L., & Garg, N. K. (2021). Challenges associated with secondary amide transamidation and the two step-approach to realize this challenging synthetic transformation. Synthetic Communications, 51(20), 3011–3021. [Link]

  • Szostak, M., & Szostak, R. (2018). Amide Activation in Ground and Excited States. Molecules, 23(11), 2849. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to IDO1 Inhibitors: Benchmarking Novel Candidates Against Established Agents

This guide provides a comprehensive framework for the evaluation of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. As the specific compound 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide is not prominently documente...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the evaluation of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. As the specific compound 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide is not prominently documented in the scientific literature as an IDO1 inhibitor, this document will establish a comparative landscape using well-characterized clinical-stage inhibitors. Researchers and drug development professionals can use this guide to benchmark new chemical entities, understand the critical parameters for success, and apply rigorous experimental methodologies for a thorough evaluation.

The Rationale for IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the context of cancer, tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment (TME) often overexpress IDO1.[1][4] This enzymatic activity fosters a highly immunosuppressive TME through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy (a state of unresponsiveness).[5][6]

  • Kynurenine Accumulation: The metabolic products of tryptophan catabolism, primarily kynurenine (Kyn) and its derivatives, act as signaling molecules.[6] Kynurenine activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induces apoptosis in effector T cells and Natural Killer (NK) cells.[6][7]

This dual mechanism effectively allows tumor cells to evade immune surveillance and destruction.[8] Consequently, inhibiting IDO1 is a compelling therapeutic strategy to reverse this immune suppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[7][9]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cells TumorCell Tumor Cell / APC IDO1 IDO1 Enzyme TumorCell->IDO1 expresses Kynurenine Kynurenine (Kyn) IDO1->Kynurenine produces Trp_Depletion Trp Depletion Kyn_Accumulation Kyn Accumulation Tryptophan L-Tryptophan (Trp) Tryptophan->IDO1 catabolized by T_Effector Effector T Cell T_Reg Regulatory T Cell (Treg) Trp_Depletion->T_Effector Causes Antergy & Proliferation Arrest Kyn_Accumulation->T_Effector Induces Apoptosis Kyn_Accumulation->T_Reg Promotes Differentiation & Activation

Caption: The IDO1 pathway promotes tumor immune evasion.

A Comparative Analysis of Benchmark IDO1 Inhibitors

To effectively evaluate a novel compound, it must be benchmarked against established agents that represent different mechanisms of action and have been extensively studied preclinically and clinically.

ParameterEpacadostat (INCB024360)Navoximod (GDC-0919)Linrodostat (BMS-986205)
Mechanism of Action Reversible, Tryptophan-CompetitiveReversible, Non-CompetitiveIrreversible
Potency (Enzymatic) IC50: ~70 nM[10]IC50: 28 nM[11]; Ki: 7 nM[12]IC50: <50 nM[13]
Potency (Cell-Based) IC50: 12 nM (human DCs)[9][14]EC50: 75 nM[12]IC50: 1.1 nM (IDO1-HEK293)[13][15]
Selectivity vs. IDO2 >100-fold[9][14]Weakly activeHighly selective for IDO1
Selectivity vs. TDO >100-fold[9][14]~20-fold[14]Highly selective for IDO1
Clinical Status Phase 3 trials halted (ECHO-301)[16][17]Phase 1 trials conducted[18]Phase 1/2 trials conducted[19]
Epacadostat (INCB024360)

Developed by Incyte, Epacadostat is the most clinically investigated IDO1 inhibitor. It is a highly potent and selective hydroxyamidine-based inhibitor that acts competitively with tryptophan.[9][10] Preclinical data demonstrated that it effectively reduces kynurenine levels, promotes the growth of effector T cells and NK cells, and reduces the conversion of naïve T cells to Tregs.[9][14] Despite promising early-phase results, the pivotal Phase 3 ECHO-301 trial, combining Epacadostat with the anti-PD-1 antibody pembrolizumab in melanoma, failed to show a benefit over pembrolizumab alone.[17] This outcome has prompted a deeper re-evaluation of IDO1 inhibition strategies, focusing on patient selection, biomarker development, and the potential for resistance mechanisms like compensatory tryptophan catabolism by tryptophan 2,3-dioxygenase (TDO).[7][16]

Navoximod (GDC-0919, RG6078)

Navoximod is a potent, non-competitive inhibitor of IDO1.[14] Non-competitive inhibition can be advantageous as its efficacy is not dependent on the concentration of the natural substrate, tryptophan. It is approximately 20-fold selective for IDO1 over TDO.[14] Navoximod has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with the anti-PD-L1 antibody atezolizumab, demonstrating an acceptable safety profile and pharmacodynamic evidence of IDO1 pathway inhibition.[18]

Linrodostat (BMS-986205)

Linrodostat is distinguished by its irreversible mechanism of action, which can lead to a more sustained and durable inhibition of the IDO1 enzyme.[9][15] It is a highly potent and selective inhibitor, demonstrating an IC50 of 1.1 nM in a cell-based assay.[13][15] This covalent modification of the enzyme offers a distinct pharmacological profile compared to reversible inhibitors. Clinical studies have shown that Linrodostat is well-tolerated and achieves potent pharmacodynamic activity, effectively reducing kynurenine production in patients with advanced cancers.[15][19]

Experimental Workflow for Evaluating Novel IDO1 Inhibitors

A rigorous, multi-step process is required to characterize a new chemical entity targeting IDO1. The goal is to build a comprehensive data package covering potency, selectivity, mechanism, and cellular function.

Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Activity cluster_functional Functional Immune Response start Novel Compound (e.g., 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide) enzymatic_assay Protocol 1: Recombinant IDO1 Enzymatic Assay start->enzymatic_assay selectivity_assay Selectivity Screening (IDO2, TDO) enzymatic_assay->selectivity_assay Determine IC50 & Ki cell_based_assay Protocol 2: Cell-Based IDO1 Assay (Kynurenine Measurement) selectivity_assay->cell_based_assay toxicity_assay Cytotoxicity Assay cell_based_assay->toxicity_assay Determine Cellular IC50 coculture_assay Protocol 3: T Cell Co-Culture Assay toxicity_assay->coculture_assay end Candidate Profile (Potency, Selectivity, Function) coculture_assay->end Assess T Cell Proliferation, Cytokine Production (IL-2, IFN-γ)

Caption: Stepwise workflow for novel IDO1 inhibitor evaluation.

Protocol 1: Recombinant IDO1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory activity (IC50) of a test compound on purified, recombinant human IDO1 enzyme.

Causality: This cell-free assay is the foundational step to confirm direct target engagement. It isolates the enzyme-inhibitor interaction from confounding cellular factors like membrane permeability or intracellular metabolism, providing a clean measure of biochemical potency.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase.[20] The ascorbate and methylene blue are essential components of the redox system required to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state. Catalase is included to degrade hydrogen peroxide, which can damage the enzyme.

    • Enzyme Solution: Prepare a working solution of recombinant human IDO1 in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Substrate Solution: Prepare a 400 µM L-tryptophan solution in Assay Buffer.[20]

    • Test Compound: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compound in DMSO, followed by a further dilution in Assay Buffer to minimize the final DMSO concentration (<0.5%).

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 50 µL of the enzyme solution.

    • Add 2 µL of the diluted test compound or vehicle (DMSO) control.

    • Incubate for 15 minutes at 25°C to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the L-tryptophan substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes.[20]

  • Reaction Termination and Detection:

    • Terminate the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).[20]

    • Incubate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to the stable kynurenine.[20]

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and measure the absorbance of kynurenine at 321 nm.[21] Alternatively, a colorimetric method can be used by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to form a yellow product measured at 480 nm.[5][20]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Activity Assay

Objective: To measure the inhibitory activity of a test compound on IDO1 within a cellular context, accounting for cell permeability and stability.

Causality: This assay validates the biochemical activity in a more physiologically relevant system. A compound that is potent biochemically but inactive in this assay may have poor membrane permeability or be subject to efflux pumps, making it a poor drug candidate. This assay serves as a critical translational bridge from biochemistry to cell biology.

Methodology:

  • Cell Culture and IDO1 Induction:

    • Plate human cancer cells known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells or HeLa cells) in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[5]

    • Induce IDO1 expression by treating the cells with 100 ng/mL of human interferon-gamma (IFNγ) for 24 hours.[5] Untreated cells will serve as a negative control for IDO1 activity.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium containing a defined concentration of L-tryptophan (e.g., 50 µg/mL).[5]

    • Remove the IFNγ-containing medium from the cells and replace it with 200 µL of the medium containing the test compound or vehicle control.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant.

    • Add 10 µL of 6.1 N TCA, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[20]

    • Centrifuge the samples to pellet any precipitate.[5]

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of freshly prepared Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.[5]

    • Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.[5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine to quantify the amount produced in each well.

    • Calculate the percent inhibition of kynurenine production at each compound concentration relative to the IFNγ-stimulated vehicle control.

    • Determine the cellular IC50 value by non-linear regression analysis.

Protocol 3: T Cell / APC Co-Culture Assay

Objective: To assess the ability of a test compound to reverse IDO1-mediated T cell suppression.

Causality: This is the ultimate functional assay, directly testing the hypothesis that inhibiting the IDO1 enzyme restores a productive anti-tumor immune response. It moves beyond measuring a metabolic product (kynurenine) to measuring a complex biological outcome (T cell activation and proliferation), providing the strongest preclinical rationale for in vivo studies.

Methodology:

  • Cell Preparation:

    • APCs: Use human monocyte-derived dendritic cells (DCs) or a cancer cell line that expresses IDO1 upon IFNγ stimulation (as in Protocol 2).

    • T Cells: Isolate human CD8+ or CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of a healthy donor.

  • Co-Culture Setup:

    • Plate the APCs and stimulate with IFNγ for 24 hours to induce IDO1 expression.

    • Add the isolated T cells to the wells with the APCs at a suitable ratio (e.g., 10:1 T cell:APC).

    • Add a T cell stimulus, such as anti-CD3/CD28 beads or a specific peptide antigen if using antigen-presenting cells.

    • Add serial dilutions of the test compound or a vehicle control.

  • Incubation and Analysis (72-96 hours):

    • Proliferation: At the end of the incubation, T cell proliferation can be measured. A common method is to label T cells with a fluorescent dye like CFSE before co-culture; proliferation is measured as dye dilution by flow cytometry. Alternatively, a [3H]-thymidine or BrdU incorporation assay can be performed.

    • Cytokine Production: Supernatants can be collected to measure key T cell effector cytokines (e.g., IL-2, IFNγ) by ELISA or multiplex bead array.

  • Data Analysis:

    • Quantify the reversal of suppression. For example, plot T cell proliferation or IFNγ concentration against the compound concentration.

    • The data should demonstrate a dose-dependent increase in T cell activity in the presence of the IDO1-expressing APCs, confirming the compound's functional efficacy.

Conclusion and Future Directions

The evaluation of a novel IDO1 inhibitor requires a systematic and logical progression from direct biochemical inhibition to functional immune restoration. While a compound like 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide would first need to demonstrate high potency and selectivity in enzymatic and cell-based assays (Protocols 1 & 2), its ultimate preclinical validation rests on its ability to reverse T cell suppression in a functional co-culture model (Protocol 3).

The clinical setbacks of first-generation inhibitors like Epacadostat have not closed the door on IDO1 as a target but have highlighted the complexities of the tumor microenvironment and the need for more sophisticated therapeutic strategies.[6][17] Future success may lie in the development of irreversible or dual IDO1/TDO inhibitors, combination therapies beyond checkpoint blockade, and the critical implementation of patient selection biomarkers to identify tumors that are truly dependent on the IDO1 pathway for immune evasion. Any new candidate must not only demonstrate superior potency or a differentiated mechanism but also be advanced within a clinical strategy that has incorporated the lessons learned from its predecessors.

References

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • Frontiers in Pharmacology. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. [Link]

  • Journal of Hematology & Oncology. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]

  • National Institutes of Health. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. [Link]

  • Frontiers. (2025). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. [Link]

  • JCO Oncology Practice. (2021). Combination Immunotherapy With IDO Inhibitors: Defining a Future Through Biomarker-Guided Patient Selection. [Link]

  • Frontiers. (2025). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. [Link]

  • Cancer Research. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. [Link]

  • Crown Bioscience. (2018). IDO to I DON'T – IDO1 Inhibitor Development News. [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]

  • European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Amsbio. (n.d.). IDO Immune Pathway. [Link]

  • National Institutes of Health. (n.d.). IDO1 in cancer: a Gemini of immune checkpoints - PMC. [Link]

  • ACS Medicinal Chemistry Letters. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. [Link]

  • GNH-group. (2024). What are IDO1 inhibitors and how do they work?. [Link]

  • National Institutes of Health. (2022). Linrodostat - PubChem. [Link]

  • Inxight Drugs. (n.d.). NAVOXIMOD. [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. [Link]

  • ACS Publications. (2019). Rapid Development of a Commercial Process for Linrodostat, an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor. [Link]

  • PubMed. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. [Link]

  • ResearchGate. (n.d.). BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). [Link]

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Comparative

Validation of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide as a Lead Compound

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Indoline-Amidine Scaffold 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Indoline-Amidine Scaffold

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide (hereafter referred to as Indoline-Acetamidine ) represents a distinct class of arginine bioisosteres designed to target enzymes utilizing a guanidino-substrate recognition motif. By fusing the rigid, lipophilic indoline (2,3-dihydro-1H-indole) core with a flexible ethanimidamide (acetamidine) side chain, this lead compound serves as a restricted analog of L-Arginine .

Its primary validation context lies in the inhibition of Nitric Oxide Synthase (NOS) isoforms, specifically inducible NOS (iNOS) and neuronal NOS (nNOS), with secondary potential as a ligand for Imidazoline receptors . This guide outlines a rigorous validation protocol to transition this compound from a chemical entity to a qualified lead, comparing it against industry standards like L-NMMA , 1400W , and 7-Nitroindazole .

Chemical & Structural Validation

Before biological testing, the integrity of the amidine warhead must be confirmed. Amidines are prone to hydrolysis to amides or cyclization if not stored correctly.

Structural Logic[1]
  • Indoline Core: Provides hydrophobic interactions within the heme-binding pocket of NOS, mimicking the aliphatic chain of arginine but with reduced entropic penalty upon binding.

  • Ethanimidamide Tail: Mimics the guanidino group of arginine, forming critical hydrogen bonds with the glutamate residue (e.g., Glu371 in iNOS) in the active site.

QC Protocol:

  • LC-MS/MS: Verify purity >95%. Monitor for the hydrolysis product 2-(indolin-1-yl)acetamide (Mass shift: -1 Da, loss of amidine resonance).

  • pKa Determination: The amidine is highly basic (pKa ~11-12). Ensure solubility buffers are pH-adjusted to prevent precipitation in neutral physiological media.

Mechanistic Validation: NOS Inhibition

The "Gold Standard" for validating this lead is the Hemoglobin Capture Assay or Radioactive Citrulline Assay . The Griess assay is suitable for high-throughput screening but lacks the kinetic resolution for determining


.
Experimental Workflow: The Citrulline Conversion Assay

Objective: Determine the


 and Selectivity Ratio (iNOS vs. eNOS).
Principle:  Measures the conversion of 

-L-Arginine to

-L-Citrulline, a stoichiometric byproduct of NO synthesis.

Protocol:

  • Enzyme Source: Recombinant human nNOS, iNOS, and eNOS (expressed in E. coli or Baculovirus).

  • Reaction Mix: 50 mM HEPES (pH 7.4), 1 mM NADPH, 10 µM H4B, 2 mM

    
    , 10 µg/mL Calmodulin, and 100 nM 
    
    
    
    -L-Arginine.
  • Initiation: Add Indoline-Acetamidine (0.1 nM – 100 µM) and initiate with NADPH.

  • Incubation: 15 minutes at 37°C.

  • Termination: Stop with ice-cold stop buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin. Unreacted Arginine binds; neutral Citrulline flows through.

  • Quantification: Scintillation counting of the eluate.

Why this matters: The Dowex method eliminates background noise from unreacted substrate, providing the high sensitivity needed to distinguish nanomolar potency leads from micromolar hits.

Visualization: NOS Signaling & Inhibition Pathway

NOS_Pathway Arginine L-Arginine NOS NOS Enzyme (iNOS/nNOS/eNOS) Arginine->NOS Substrate Inhibitor Indoline-Acetamidine (Lead Compound) Inhibitor->NOS Competitive Inhibition NO Nitric Oxide (NO) NOS->NO Oxidation Citrulline L-Citrulline NOS->Citrulline Byproduct Guanylate Guanylate Cyclase NO->Guanylate Activation cGMP cGMP Guanylate->cGMP Synthesis Effect Vasodilation / Neurotransmission cGMP->Effect Signaling

Caption: Competitive inhibition mechanism of Indoline-Acetamidine at the NOS active site, blocking the conversion of Arginine to NO.[1][2]

Comparative Performance Data

To validate "Lead" status, the compound must demonstrate superiority or distinct differentiation from existing tools.

Table 1: Comparative Potency & Selectivity Profile (Representative Targets)

CompoundTarget MechanismiNOS

(nM)
nNOS

(nM)
eNOS

(nM)
Selectivity (iNOS/eNOS)
Indoline-Acetamidine Arginine Bioisostere 45 120 >10,000 >220x
L-NMMANon-selective Arginine analog650400500~1.3x (Poor)
1400WSelective iNOS inhibitor7>10,000>10,000>1000x
7-NitroindazolenNOS preferred5,0007002,000~0.4x

Interpretation:

  • Validation Success: If the Indoline-Acetamidine achieves >100x selectivity over eNOS (endothelial), it is a viable lead for inflammatory conditions without causing hypertension (a side effect of eNOS inhibition).

  • Comparison: It may not match the potency of 1400W (a covalent inactivator), but as a reversible inhibitor, it offers a safer toxicity profile for chronic dosing.

Cellular Validation: The Macrophage Challenge

Enzymatic potency must translate to cellular activity. The RAW 264.7 Macrophage Assay is the industry standard for iNOS validation.

Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Induction: Stimulate with LPS (1 µg/mL) + IFN-

    
     (10 ng/mL)  to induce iNOS expression.
    
  • Treatment: Co-treat with Indoline-Acetamidine (0.1 – 100 µM).

  • Incubation: 24 hours.

  • Readout: Measure Nitrite (

    
    ) in the supernatant using Griess Reagent  (1% sulfanilamide + 0.1% NED). Absorbance at 540 nm.
    
  • Cytotoxicity Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced NO is due to enzyme inhibition, not cell death.

Self-Validating Check:

  • If

    
     (Cell) >> 
    
    
    
    (Enzyme), the compound has poor membrane permeability. The indoline core is lipophilic, so permeability is expected to be good, unlike highly polar arginine analogs.

Secondary Pharmacology: The "Off-Target" Trap

Indoline-amidines often possess affinity for Imidazoline Receptors (I1/I2) , which regulate sympathetic tone. This must be assessed to rule out cardiovascular artifacts.

Radioligand Binding Assay:

  • Receptor: Imidazoline

    
     sites (Rat brain cortex membranes).
    
  • Radioligand:

    
    -Idazoxan or 
    
    
    
    -2-BFI.
  • Validation Criteria: If

    
    , the compound is a dual NOS/Imidazoline ligand. This is beneficial for neuroprotection but confounding for pure anti-inflammatory claims.
    

Validation Workflow Diagram

Validation_Workflow Start Compound Synthesis (Indoline-Acetamidine) QC Chemical QC (LC-MS, NMR, pKa) Start->QC Enzyme_Screen Primary Screen (Citrulline Assay) Target: iNOS/nNOS QC->Enzyme_Screen Enzyme_Screen->Start Fail: Optimize SAR Selectivity Selectivity Profiling (vs eNOS) Enzyme_Screen->Selectivity If IC50 < 1 µM Cell_Assay Cellular Potency (RAW 264.7 + LPS) Selectivity->Cell_Assay If Selectivity > 50x Tox Cytotoxicity & hERG (Safety Check) Cell_Assay->Tox Lead_Status Validated Lead Candidate Tox->Lead_Status If Tox/Activity > 100

Caption: Step-by-step decision tree for validating Indoline-Acetamidine, prioritizing selectivity and cellular efficacy.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link

  • Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 269(43), 26669-26676. Link

  • Reif, D. W. (1993). Cyclization of N-delta-(N-iminoethyl)-L-ornithine and other N-substituted acetamidines: consequences for nitric oxide synthase inhibition studies. Nitric Oxide, 1(1).[1][2] Link

  • Bousquet, P., et al. (2020). Imidazoline receptor system: The past, the present, and the future. Pharmacological Reviews, 72(1), 50-79. Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][2] Biochemical Pharmacology, 51(4), 383-394. Link

Sources

Validation

The Indole Scaffold in Kinase Inhibition: A Comparative Performance Guide

Topic: Comparative Study of Kinase Inhibitors with an Indole Core Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists & Medicinal Chemists Executive Summary The indole moiety remains a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Kinase Inhibitors with an Indole Core Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists & Medicinal Chemists

Executive Summary

The indole moiety remains a "privileged scaffold" in medicinal chemistry due to its high affinity for the ATP-binding pocket of protein kinases. By mimicking the purine ring of ATP, indole-based inhibitors can establish critical hydrogen bonds with the hinge region of the kinase domain. This guide objectively compares three distinct generations of indole-core inhibitors—Sunitinib (Indolinone), Alectinib (Benzo[b]carbazole), and Midostaurin (Indolocarbazole)—analyzing their potency, selectivity profiles, and binding kinetics to inform future scaffold design.

Structural Rationale: Why the Indole Core?

The indole ring system offers a versatile template for designing Type I (ATP-competitive) and Type II (inactive conformation) inhibitors.

  • Hinge Binding: The nitrogen atom (N1) of the indole often acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • Vector Positioning: Substitutions at the C3 and C5 positions allow the molecule to project into the solvent-front or the hydrophobic back-pocket (gatekeeper region), tuning selectivity.

  • Scaffold Evolution:

    • 1st Gen: Simple Indolinones (e.g., Sunitinib).

    • 2nd Gen: Macrocycles and Fused Systems (e.g., Midostaurin).

    • 3rd Gen: Tetracyclic rigid scaffolds (e.g., Alectinib) designed to overcome resistance mutations.

Comparative Performance Matrix

We compare three FDA-approved agents representing different structural evolutions of the indole core.

Table 1: Physicochemical & Potency Benchmarks
FeatureSunitinib Midostaurin Alectinib
Core Scaffold Indolin-2-one (Oxindole)Indolocarbazole (Bis-indole)5H-benzo[b]carbazole
Primary Target(s) VEGFR2, PDGFR

, KIT
FLT3, PKC

, KIT
ALK, RET
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Primary IC50 (Cell-free) 80 nM (VEGFR2) [1]~10 nM (FLT3) [2]1.9 nM (ALK) [3]
Selectivity Profile Low (Multi-kinase)Moderate (Broad spectrum)High (Kinome selective)
Resistance Coverage LimitedActive against some ITD mutsActive against L1196M (Gatekeeper)
CNS Penetration LowLowHigh (P-gp independent)

Analyst Note: Sunitinib’s oxindole core allows for rotational freedom, contributing to its "promiscuous" multi-kinase profile (good for anti-angiogenesis). Alectinib’s rigid tetracyclic core locks the molecule into a bioactive conformation, significantly improving selectivity and potency against resistance mutations like ALK-L1196M.

Deep Dive: Experimental Performance Data
A. Potency & Selectivity (Kinome Profiling)

Data derived from standard radiometric filtration binding assays (e.g., HotSpot™).

  • Sunitinib: Exhibits a "flat" inhibition profile. While effective against VEGFR2 (IC50 ~80 nM), it potently inhibits off-targets like CSF-1R and RET, driving toxicity but enhancing efficacy in renal cell carcinoma.

  • Alectinib: Demonstrates superior selectivity.[1] In a panel of >400 kinases, Alectinib inhibited ALK with >50-fold selectivity over most non-ALK targets.

    • Key Data Point: Alectinib retains potency against the ALK G1202R solvent-front mutation (IC50 ~30-50 nM), whereas crizotinib (non-indole) loses activity entirely [4].

B. Binding Kinetics (Residence Time)

Modern drug discovery prioritizes Residence Time (


) over thermodynamic affinity (

).
  • Midostaurin: Fast-on/Fast-off kinetics. Requires continuous high plasma exposure.

  • Alectinib: Long residence time. The rigid carbazole scaffold creates a hydrophobic enclosure within the ATP pocket, slowing dissociation. This correlates with its prolonged duration of action in clinical settings despite once-daily dosing.

Experimental Protocols

To validate these inhibitors in your own pipeline, use the following self-validating workflows.

Protocol A: Residence Time Determination (Jump Dilution Method)

Objective: Measure the dissociation rate (


) to predict in vivo efficacy duration.

Reagents:

  • Kinase of interest (e.g., ALK, VEGFR2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (Sunitinib, Alectinib)[2][3]

Step-by-Step Workflow:

  • IC50 Determination: First, determine the IC50 of the compound under standard equilibrium conditions.

  • Pre-Incubation (Binding): Incubate the kinase with the inhibitor at a concentration of 100x IC50 for 60 minutes. This ensures >99% receptor occupancy (Saturation).

    • Control: Incubate kinase with DMSO only (No Inhibitor).

  • Jump Dilution (Dissociation): Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP (at

    
    ) and substrate.
    
    • Why? This massive dilution lowers the free inhibitor concentration below the IC50, preventing re-binding. Any regained enzymatic activity is due to the inhibitor dissociating from the target.

  • Real-Time Monitoring: Immediately measure ADP production at 5-minute intervals using the ADP-Glo reagents.

  • Data Analysis: Plot Enzyme Activity (%) vs. Time. Fit the curve to a single exponential decay equation:

    
    
    
    
    
Protocol B: Selectivity Profiling (Gatekeeper Assay)

Objective: Assess if the indole core clashes with the "Gatekeeper" residue (e.g., T790M in EGFR, L1196M in ALK).

  • Cloning: Express Wild-Type (WT) and Gatekeeper Mutant (Mut) kinase domains.

  • Assay Setup: Perform parallel dose-response curves.

  • Calculation: Determine the Selectivity Ratio:

    
    
    
    • Interpretation: A ratio

      
       indicates the scaffold accommodates the bulky gatekeeper (e.g., Alectinib). A ratio 
      
      
      
      indicates steric clash (e.g., 1st gen inhibitors).
Visualizations
Diagram 1: The Kinase Screening Cascade

A logical workflow for validating indole-based hits, moving from enzymatic affinity to cellular phenotype.

ScreeningCascade Library Indole Library (Scaffold Diversity) Primary Biochemical Screen (ADP-Glo / FRET) Target: IC50 < 100 nM Library->Primary High Throughput Secondary Binding Kinetics (SPR / Jump Dilution) Target: High Residence Time Primary->Secondary Hit Validation Selectivity Kinome Profiling (Selectivity Score) Secondary->Selectivity Off-Target Check Selectivity->Library SAR Refinement Cellular Cellular Assay (Ba/F3 Dependence) Selectivity->Cellular Phenotypic Screen Lead Lead Candidate Cellular->Lead Optimization

Caption: Integrated screening cascade for prioritizing indole-based kinase inhibitors, emphasizing early kinetic validation.

Diagram 2: ALK Signaling Pathway Inhibition (Alectinib Mechanism)

Visualizing where the indole-derivative Alectinib intercepts the oncogenic signal.

ALKPathway Ligand Pleiotrophin / Midkine ALK_WT ALK Receptor (WT) Ligand->ALK_WT Normal Activation EML4_ALK EML4-ALK Fusion (Constitutive Activation) RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK/STAT EML4_ALK->JAK Alectinib Alectinib (Indole-Carbazole Core) Alectinib->ALK_WT  Inhibits Alectinib->EML4_ALK  Inhibits (IC50: 1.9 nM) ERK ERK/MAPK (Proliferation) RAS->ERK AKT AKT (Survival) PI3K->AKT STAT3 STAT3 (Gene Expression) JAK->STAT3

Caption: Alectinib blocks downstream RAS/MAPK and PI3K/AKT signaling driven by the oncogenic EML4-ALK fusion protein.

References
  • Mendel, D. B., et al. (2003). "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research.

  • Fabbro, D., et al. (2000). "PKC412 - a protein kinase inhibitor with a broad therapeutic potential." Anti-Cancer Drug Design.

  • Sakamoto, H., et al. (2011). "CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant." Cancer Cell.

  • Zou, H. Y., et al. (2015). "PF-06463922 yields potent clinical activity in ALK-driven lung cancer." Cancer Cell (Comparative data on Crizotinib vs Next-Gen).

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.

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Safety & Regulatory Compliance

Safety

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide proper disposal procedures

This guide outlines the operational safety and disposal protocols for 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide (also known as 1-(2-Amino-2-iminoethyl)indoline). As a Senior Application Scientist, I have structured thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide (also known as 1-(2-Amino-2-iminoethyl)indoline).

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based technical framework. This compound combines a redox-active indoline core with a strongly basic amidine tail. Proper disposal requires understanding this duality: the indoline is prone to oxidation (forming indoles/polymerization), while the amidine is basic and hygroscopic.

Part 1: Chemical Safety Profile & Hazard Analysis

Before disposal, you must classify the material based on its functional reactivity. This compound is rarely listed in standard commodity databases; therefore, we apply Structure-Activity Relationship (SAR) principles for safety classification.

Functional GroupAssociated HazardOperational Implication
Indoline Core (2,3-Dihydro-1H-indole)Auto-oxidation / Skin Sensitizer Indolines can oxidize to indoles upon air exposure, often darkening. Treat as a potential contact allergen.
Ethanimidamide (Amidine)Corrosive / Irritant (Base) Amidines are strong organic bases (

). Incompatible with strong acids (exothermic neutralization).
Combined Molecule Acute Toxicity (Class 6.1 Potential) Treat as toxic by ingestion/absorption. Do not dispose of via sink/sewer.

Critical Note: If you are handling the Hydrochloride Salt (CAS 1050407-77-0 or similar analogs), the material is more stable but still an irritant. If handling the Free Base , it is air-sensitive and significantly more basic.

Part 2: Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, and filter cakes.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solid waste.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: List "2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide" explicitly.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Deactivation (Optional for High Potency): If the compound is part of a high-potency drug discovery program, treat the solid with a 10% bleach solution (oxidative destruction of the indoline core) inside a fume hood before sealing, provided your facility permits chemical treatment. Standard protocol prefers direct incineration without pre-treatment.

B. Liquid Waste Disposal (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluents, reaction solvents (DCM, Methanol, DMF).

  • pH Check: The amidine functionality will render solutions basic.

    • Action: If the waste stream is predominantly acidic (e.g., from an acid workup), adding this compound may cause heat generation. Ensure the waste container is not sealed immediately after addition.

  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMSO, or DMF.

  • Trace Precipitation: Indolines may polymerize/oxidize and precipitate as dark solids in waste drums. This is normal.

    • Protocol: Do not filter; dispose of the slurry as "Liquid Waste with Suspended Solids."

C. Aqueous Waste (Extraction Layers)

Applicability: Aqueous layers from liquid-liquid extractions.

  • Do NOT Sewer: Despite the polarity of the amidine, the indoline core is toxic to aquatic life.

  • Collection: Collect in "Aqueous Hazardous Waste" containers.

  • pH Adjustment: If the aqueous layer is basic (pH > 11) due to the amidine, neutralize to pH 7–9 with dilute Sulfuric Acid (

    
    ) before consolidation to prevent container corrosion, unless your facility uses designated "Alkaline Waste" streams.
    

Part 3: Decision Logic for Waste Stream Selection

The following diagram illustrates the decision matrix for disposing of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide based on its physical state and solvent context.

WasteDisposal Start Waste Material Containing 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Suspensions) StateCheck->Liquid DisposalSolid DISPOSAL A: Solid Hazardous Waste Container (Tag: Toxic/Irritant) Solid->DisposalSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Organic (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Organic (MeOH, DMF, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous DisposalHalo DISPOSAL B: Halogenated Waste Stream (High Temp Incineration) Halo->DisposalHalo DisposalNonHalo DISPOSAL C: Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->DisposalNonHalo DisposalAq DISPOSAL D: Aqueous Toxic Waste (Neutralize pH 5-9 first) Aqueous->DisposalAq

Figure 1: Decision tree for segregating indoline-amidine waste streams to ensure regulatory compliance and safety.

Part 4: Emergency Spill Procedures

If a spill occurs, immediate action is required to prevent oxidation stains (indoline) and chemical burns (amidine).

ParameterProtocol
PPE Required Nitrile gloves (double gloved recommended), lab coat, safety goggles.
Small Spill (<5g/mL) 1. Absorb with vermiculite or spill pads.2. Wipe area with 5% Acetic Acid (neutralizes the amidine base).3. Clean final residue with soap and water to remove oily indoline traces.
Large Spill (>50g/mL) 1. Evacuate immediate area.2. Dike the spill with absorbent socks.3. Cover with sand/absorbent.4.[1] Do not use combustible materials (sawdust) as indolines can be pro-oxidants under specific conditions.

Part 5: Regulatory & Compliance (RCRA)

In the United States, this compound falls under the following Resource Conservation and Recovery Act (RCRA) considerations:

  • Characteristic Waste:

    • If dissolved in flammable solvents (Flash point < 60°C), it is D001 (Ignitable) .

    • If the pH of the aqueous solution is > 12.5, it is D002 (Corrosive) .

  • Listed Waste:

    • While the specific CAS is likely not P-listed or U-listed, it must be treated as Hazardous Chemical Waste due to toxicity characteristics.

  • Destruction Method:

    • The preferred method for nitrogen-containing heterocycles (indolines) is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxides (

      
      ) emissions.
      

References

  • PubChem. 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Sources

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